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Eublepharis macularius sex pheromone composition

An In-Depth Technical Guide to the Sex Pheromone Composition of Eublepharis macularius For Researchers, Scientists, and Drug Development Professionals Abstract Chemical communication is a cornerstone of reptilian social...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Sex Pheromone Composition of Eublepharis macularius

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical communication is a cornerstone of reptilian social and reproductive behavior. In the leopard gecko, Eublepharis macularius, a widely utilized model organism in developmental biology and herpetology, sex recognition is primarily mediated by a complex bouquet of skin-derived semiochemicals. This technical guide synthesizes the current scientific understanding of the sex-specific pheromonal composition in this species. We will delve into the specific lipid profiles that differentiate males and females, explore the hormonal regulation of these chemical signals, and provide detailed, field-proven methodologies for their extraction, analysis, and behavioral validation. This document is intended to serve as a comprehensive resource for researchers investigating reptilian chemical ecology, pheromone biology, and the neurobiological basis of social recognition.

Introduction to Reptilian Chemosignaling and the Leopard Gecko Model

In the realm of reptiles, the chemical senses often supersede visual and auditory cues in mediating critical social interactions, including territorial disputes, predator avoidance, and, most importantly, reproduction.[1][2] This form of communication relies on the production and detection of semiochemicals, which are information-bearing molecules. Lizards and snakes, in particular, have evolved sophisticated mechanisms for both broadcasting and receiving these chemical messages, primarily through skin secretions and the highly sensitive vomeronasal organ.[3][4]

The leopard gecko, Eublepharis macularius, has emerged as an excellent model for studying these phenomena. This species lacks significant visual sexual dimorphism, making chemical cues paramount for sex recognition.[5][6] Furthermore, its reproductive biology, which includes temperature-dependent sex determination, provides a unique context for investigating the interplay between developmental pathways, hormonal profiles, and the expression of adult social behaviors.[7][8] Male leopard geckos exhibit distinct, stereotyped responses to conspecifics: agonistic (aggressive) behavior towards other males and courtship behavior towards females.[5] These predictable responses provide a reliable behavioral readout for assessing the function of specific chemical cues.

This guide provides an in-depth examination of the identified sex-specific chemical compounds in E. macularius, the analytical techniques used to identify them, and the behavioral assays that confirm their function as sex pheromones.

The Chemical Architecture of Sex Recognition

The foundation of sex recognition in leopard geckos lies in the lipid layer of the skin.[5][9] This layer, primarily composed of fatty acids, steroids, and other complex lipids, is not merely for preventing desiccation but is also a dynamic signaling surface.[10] Early research definitively established that males rely on skin-derived chemical cues to determine the sex of another gecko.[5][6] A pivotal finding was that males direct aggressive behaviors toward females that are in the process of shedding their skin, indicating that the crucial chemical signals become temporarily inaccessible during ecdysis.[5][6]

Sex-Specific Pheromonal Profiles

Gas chromatography-mass spectrometry (GC-MS) analysis of hexane-extracted skin lipids has revealed distinct chemical profiles for male and female leopard geckos. While both sexes share a common baseline of fatty acids and certain sterols, the presence of unique compounds in each sex forms the basis of the chemical code for gender.[5][6]

Male-Specific Pheromones: A Steroid Signature

The chemical signature of male leopard geckos is characterized by the presence of several steroid analogs of cholesterol that are absent in females.[5][6] These include:

  • Cholestanol

  • Stigmasterol

  • Stigmastanol

These compounds, along with others common to both sexes like cholesterol, campesterol, and sitosterol, create a complex blend that signals male identity.[5][6] It is the presence of this specific steroid bouquet that is believed to trigger agonistic behavior in other males.

Female-Specific Pheromones: The Methyl Ketone Profile

Conversely, females possess a series of long-chain saturated and monounsaturated methyl ketones that are not found in males.[5][6] While the exact structures of all these ketones have not been fully elucidated, their presence is a reliable indicator of female identity. The absence of the male-specific steroid signature, coupled with the presence of these unique ketones, elicits courtship behavior from males.

Table 1: Comparative Profile of Skin Lipids in Eublepharis macularius
Compound ClassSpecific CompoundPresence in MalesPresence in FemalesProposed Function
Steroids CholesterolYesYesGeneral skin lipid
CampesterolYesYesGeneral skin lipid
SitosterolYesYesGeneral skin lipid
Cholestanol Yes No Male Sex Pheromone
Stigmasterol Yes No Male Sex Pheromone
Stigmastanol Yes No Male Sex Pheromone
Ketones Long-chain methyl ketones No Yes Female Sex Pheromone
Fatty Acids VariousYesYesGeneral skin lipid

Data synthesized from Mason & Gutzke (1990).[5][6]

Hormonal Regulation of Pheromone Expression

The expression of these sex-specific chemical profiles is under tight hormonal control. The production of the male-specific steroid pheromones is dependent on androgens.[11] Studies have shown that males will court castrated males, prepubertal individuals, and even females treated with androgens (testosterone and dihydrotestosterone) are attacked.[11] This leads to a crucial insight: sex discrimination in leopard geckos is based on the presence or absence of cues related to masculinization by male gonadal steroids.[11] Rather than males being attracted to a specific female "attractiveness" pheromone, they appear to court any individual that does not possess the male-specific androgen-dependent chemical signature.

Hormonal_Control cluster_male Male Gecko cluster_female Female Gecko cluster_response Responding Male's Behavior Testes Testes Androgens Androgens (Testosterone, DHT) Testes->Androgens Skin_M Skin Lipids Androgens->Skin_M stimulate production Pheromone_M Male-Specific Steroids (Cholestanol, Stigmasterol) Skin_M->Pheromone_M Agonistic Agonistic Behavior (Attack) Pheromone_M->Agonistic Ovaries Ovaries Low_Androgens Low/No Androgens Ovaries->Low_Androgens Skin_F Skin Lipids Low_Androgens->Skin_F Pheromone_F Female-Specific Methyl Ketones Skin_F->Pheromone_F Courtship Courtship Behavior Pheromone_F->Courtship

Hormonal Control of Sex Pheromone Expression in E. macularius

Methodologies for Pheromone Analysis

The identification and validation of pheromones require a multi-step approach, combining robust chemical extraction and analysis with carefully designed behavioral assays.

Protocol 1: Skin Lipid Extraction

This protocol describes a non-invasive method for collecting skin lipids for analysis.

Objective: To extract surface lipids from the skin of E. macularius with minimal contamination.

Materials:

  • Glass vials with PTFE-lined caps

  • Analytical grade n-hexane

  • Pasteur pipettes

  • Nitrogen gas stream evaporator

  • Specimen handling gloves

Procedure:

  • Animal Handling: Gently restrain the gecko. It is crucial to handle the animal minimally to avoid stress, which could alter its chemical profile.

  • Solvent Wash: Using a glass Pasteur pipette, rinse the dorsal surface of the gecko with a known volume (e.g., 2-3 mL) of n-hexane, collecting the runoff in a clean glass vial. This method is effective for extracting the non-polar lipids that constitute the pheromonal signals.[4]

  • Solvent Evaporation: Evaporate the hexane from the collection vial under a gentle stream of nitrogen gas. Avoid excessive heat, which could degrade the lipid compounds. The resulting residue is the total lipid extract.

  • Storage: Resuspend the lipid extract in a small, known volume of hexane for storage. Store at -20°C or lower in a sealed vial to prevent oxidation and degradation.

Self-Validation:

  • Control Sample: Perform a "blank" extraction by rinsing an empty vial to ensure no contaminants are introduced from the solvent or glassware.

  • Gravimetric Analysis: For quantitative studies, the vial can be weighed before and after solvent evaporation (after being brought to room temperature in a desiccator) to determine the total mass of the extracted lipids.[9]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a typical workflow for the analysis of reptilian skin lipids.

Objective: To separate, identify, and quantify the chemical constituents of the skin lipid extract.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating steroids and long-chain hydrocarbons.

Procedure:

  • Sample Preparation: Dilute an aliquot of the lipid extract to the desired concentration (typically 1 mg/mL) in hexane.

  • Injection: Inject 1 µL of the sample into the GC inlet, typically in splitless mode to maximize sensitivity for trace compounds.

  • GC Separation: Utilize a temperature program designed to separate a wide range of lipids. A typical program might be:

    • Initial temperature: 150°C, hold for 2 min.

    • Ramp 1: Increase to 250°C at 10°C/min.

    • Ramp 2: Increase to 320°C at 5°C/min, hold for 15 min.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range of m/z 50-650.

  • Compound Identification: Identify compounds by comparing their mass spectra to established libraries (e.g., NIST, Wiley) and by comparing their retention times to those of authentic standards when available.

Self-Validation:

  • Internal Standard: Add a known amount of an internal standard (a compound not expected to be in the sample, e.g., n-C32 alkane) to the sample before injection to allow for accurate quantification of identified compounds.

  • Replicate Injections: Analyze each sample in triplicate to ensure the reproducibility of the results.

Workflow cluster_collection Sample Collection cluster_analysis Chemical Analysis cluster_data Data Interpretation Gecko Leopard Gecko Wash Hexane Skin Wash Gecko->Wash Extract Lipid Extract Wash->Extract GCMS GC-MS Injection Extract->GCMS Separation Chromatographic Separation GCMS->Separation Library Spectral Library Matching (NIST) Detection Mass Spectrometry Detection Separation->Detection Detection->Library Quant Quantification (vs. Internal Std) Detection->Quant Profile Chemical Profile Library->Profile Quant->Profile

Experimental Workflow for Pheromone Identification
Protocol 3: Mate Choice / Sex Recognition Bioassay

This protocol provides a framework for behaviorally validating the function of identified chemical cues.

Objective: To determine if a specific chemical or chemical blend elicits a sex-specific behavioral response in male leopard geckos.

Materials:

  • Test arena (e.g., a glass terrarium with a neutral substrate).

  • Stimulus applicators (e.g., glass rods, cotton swabs).

  • Test chemicals (isolated fractions or synthetic standards) dissolved in a neutral solvent (e.g., ethanol).

  • Video recording equipment.

Procedure:

  • Acclimation: Place a sexually mature male gecko into the test arena and allow it to acclimate for at least 30 minutes.

  • Stimulus Preparation: Apply a known quantity of the test chemical solution to the stimulus applicator. Prepare a solvent-only control applicator. Allow the solvent to fully evaporate.

  • Stimulus Presentation: Introduce the stimulus applicator into the arena. Record the male's behavior for a set period (e.g., 5 minutes). Key behaviors to quantify include:

    • Tongue-flicks: A measure of chemosensory investigation.

    • Courtship behaviors: Tail vibrations, head bobbing, attempts to bite and copulate.

    • Agonistic behaviors: Aggressive posturing, lunging, biting the applicator.

  • Trial Design: Use a repeated-measures design where each male is tested with the control and various chemical stimuli. Randomize the order of presentation and allow for a sufficient washout period (e.g., 24 hours) between trials.

  • Data Analysis: Score the recorded videos for the frequency and duration of the target behaviors. Use appropriate statistical tests (e.g., paired t-test, Wilcoxon signed-rank test) to compare the responses to the chemical stimulus versus the solvent control.

Self-Validation:

  • Positive Controls: Use whole lipid extracts from males and females as positive controls to confirm that the test subjects are responding appropriately.

  • Blind Scoring: The observer scoring the behavioral videos should be blind to the experimental condition to prevent bias.

Broader Implications and Future Directions

The study of sex pheromones in Eublepharis macularius provides critical insights into the evolution of chemical communication in vertebrates. The reliance on a blend of compounds, rather than a single molecule, highlights the complexity of chemical signaling systems.[12] The hormonal control of these signals demonstrates a direct link between the physiological state of an individual and the information it broadcasts to conspecifics.

Despite significant progress, several questions remain:

  • Structural Elucidation: The precise chemical structures of the female-specific long-chain methyl ketones need to be fully identified and synthesized.

  • Receptor Mechanisms: The specific receptors within the vomeronasal organ that bind to these pheromonal compounds are unknown. Identifying these receptors is key to understanding the neural basis of sex recognition.

  • Synergistic Effects: The role of the shared background lipids in modulating the activity of the sex-specific pheromones is an area ripe for investigation. Do these compounds act synergistically to enhance the signal?

Answering these questions will not only deepen our understanding of this fascinating species but will also contribute to the broader fields of chemical ecology, neuroethology, and reproductive biology.

References

  • Mason, R. T., & Gutzke, W. H. N. (1990). Sex recognition in the leopard gecko, Eublepharis macularius (Sauria: Gekkonidae). Possible mediation by skin-derived semiochemicals. Journal of Chemical Ecology, 16(1), 27–36. [Link]

  • Koubová, M., Čadková, Z., Frynta, D., & Kratochvíl, L. (2018). Female sexual attractiveness and sex recognition in leopard gecko: Males are indiscriminate courters. Hormones and Behavior, 104, 12-18. [Link]

  • Nikolić, S., Tomašević Kolarov, N., Popović, M., Krizmanić, I., & Vukov, T. D. (2020). Analyses of Skin Secretions of Vipera ammodytes (Linnaeus, 1758) (Reptilia: Serpentes), with Focus on the Complex Compounds and Their Possible Role in the Chemical Communication. Toxins, 12(8), 513. [Link]

  • Lukanov, S., Tzankov, N., & Popgeorgiev, G. (2018). Chemical map of skin secretions in old-world snakes. PeerJ, 6, e5926. [Link]

  • Viets, B. E., Tousignant, A., Ewert, M. A., Nelson, C. E., & Crews, D. (1993). Temperature-dependent sex determination in the leopard gecko, Eublepharis macularius. Journal of Experimental Zoology, 265(6), 679-683. [Link]

  • Saiz, J. (2017). Analyzing Chemical Secretions in Lizards Using GC–MS/MS. LCGC International. [Link]

  • Mason, R. T. (1992). Reptilian pheromones. In Biology of the Reptilia (Vol. 18, pp. 114-228). [Link]

  • Kabelik, D., & Hofmann, H. A. (2021). Chemical Communication in Lizards and a Potential Role for Vasotocin in Modulating Social Interactions. Integrative and Comparative Biology, 61(4), 1326-1339. [Link]

  • Mason, R. T., & Gutzke, W. H. N. (1990). SEMIOCHEMICALS OF THE LEOPARD GECKO, Eublepharis macularius. Mason Lab. [Link]

  • Alibardi, L. (2020). Cholesterol derivatives make large part of the lipids from epidermal molts of the desert-adapted Gila monster lizard (Heloderma suspectum). Scientific Reports, 10(1), 17290. [Link]

  • Burger, B. V., Viviers, M. Z., & Spies, H. S. C. (2002). Chemical Characterization of the Femoral Gland Secretion of the Sungazer, Cordylus giganteus. Journal of Chemical Ecology, 28(5), 911-921. [Link]

  • Parker, M. R., & Mason, R. T. (2019). Chemical Isolation, Quantification, and Separation of Skin Lipids from Reptiles. Journal of Visualized Experiments, (144), e58870. [Link]

  • Alibardi, L. (2020). Cholesterol derivatives make large part of the lipids from epidermal molts of the desert-adapted Gila monster lizard (Heloderma suspectum). Scientific reports, 10(1), 1-12. [Link]

  • Mason, R. T. (2010). Social behavior and pheromonal communication in reptiles. Hormones and Behavior, 58(1), 189-200. [Link]

  • Houck, L. D. (2009). Pheromone communication in amphibians and reptiles. Annual Review of Physiology, 71, 161-176. [Link]

  • University of Geneva. (2024). From bands to spots, the secrets of the leopard gecko's skin. MyScience.ch. [Link]

  • D’Amore, C., & Alibardi, L. (2023). The Story of the Finest Armor: Developmental Aspects of Reptile Skin. Biology, 12(2), 205. [Link]

  • Rhen, T., & Crews, D. (2000). Organization and activation of sexual and agonistic behavior in the leopard gecko, Eublepharis macularius. Neuroendocrinology, 71(4), 252-263. [Link]

  • Baum, J. E., et al. (2015). Evidence of a molecular boundary lubricant at snakeskin surfaces. Journal of the Royal Society Interface, 12(111), 20150817. [Link]

  • Kaplan, M. (2021). Reptile Skin Basics. Melissa Kaplan's Herp Care Collection. [Link]

  • Mason, R. T., Gutzke, W. H., & Isogai, A. (1989). Sex and seasonal differences in the skin lipids of the red-sided garter snake, Thamnophis sirtalis parietalis. Comparative Biochemistry and Physiology Part B: Comparative Biochemistry, 92(2), 329-333. [Link]

  • Mason, R. T., & Parker, M. R. (2010). Social behavior and pheromonal communication in reptiles. Journal of Comparative Physiology A, 196(10), 729-749. [Link]

  • Mangiacotti, M., et al. (2023). Protein-lipid Association in Lizard Chemical Signals. Integrative and Comparative Biology, 63(2), 337-348. [Link]

  • Mangiacotti, M., et al. (2023). Protein–lipid Association in Lizard Chemical Signals. Integrative and Comparative Biology, 63(2), 337-348. [Link]

  • Graff, S. (2018). Researchers Look to Sex Pheromones to Trap an Invasive Snake. The Scientist. [Link]

Sources

Exploratory

Chemical Ecology of Long-Chain Unsaturated Ketones: Biosynthesis, Analysis, and Pharmacological Applications

Executive Summary Long-chain unsaturated ketones (LCUKs) represent a chemically diverse class of semiochemicals and biomarkers critical to chemical ecology. Ranging from C12 insect pheromones to C37 algal alkenones, thes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Long-chain unsaturated ketones (LCUKs) represent a chemically diverse class of semiochemicals and biomarkers critical to chemical ecology. Ranging from C12 insect pheromones to C37 algal alkenones, these compounds bridge the gap between organismal signaling and paleoclimatology. For the drug development scientist, LCUKs offer a masterclass in ligand-receptor specificity; their hydrophobic tails and reactive carbonyl heads serve as ideal templates for designing lipophilic ligands targeting G-Protein Coupled Receptors (GPCRs) and ligand-gated ion channels.

This technical guide dissects the biosynthetic logic , analytical validation , and pharmacological potential of LCUKs. It moves beyond basic definitions to provide actionable protocols for synthesis, detection, and receptor targeting.

Structural Classes & Ecological Function

LCUKs function primarily as contact pheromones, volatile sex attractants, or allelopathic defense agents. Their bioactivity is dictated by chain length, degree of unsaturation, and double-bond geometry (cis/trans).

Insect Semiochemicals (C12–C18)

Insects utilize LCUKs as sex pheromones and aggregation signals. Unlike aldehydes (unstable) or alcohols (lower volatility control), ketones offer a stability-volatility balance ideal for environmental persistence.

  • Example: cis-7-Dodecen-2-one (Elephant Shrew, various insects).

  • Mechanism: The carbonyl dipole interacts with specific residues (e.g., Serine, Threonine) in the binding pocket of Odorant Receptors (ORs), while the unsaturated tail ensures shape complementarity.

Plant Defense Metabolites (Methyl Ketones)

Wild tomato species (Solanum habrochaites) secrete 2-tridecanone in glandular trichomes.

  • Mode of Action: Acts as a natural insecticide by disrupting cellular respiration in pests like the tobacco hornworm.

  • Pharmacological Relevance: Serves as a scaffold for bio-rational pesticide design.

Haptophyte Alkenones (C37–C39)

Produced by Isochrysidales algae (Emiliania huxleyi), these are not signaling molecules in the traditional sense but membrane lipids that regulate fluidity.

  • The

    
     Index:  The ratio of di- to tri-unsaturated C37 ketones correlates linearly with sea surface temperature (SST), serving as a paleothermometer.
    

Biosynthetic Logic: The Enzymatic Assembly Line

Nature synthesizes LCUKs via a "divergent modification" strategy. The core backbone is derived from Fatty Acid Synthesis (FAS), but the terminal functionality is modified by specific desaturases and decarbonylases.

The Pathway
  • Elongation: Acetyl-CoA precursors are elongated to Acyl-CoA.

  • Desaturation:

    
    -Desaturases introduce double bonds at specific positions (critical for species specificity).
    
  • Modification: The carboxyl group is removed or modified. In insects like the German cockroach (Blattella germanica), this involves a specific cytochrome P450-mediated hydroxylation followed by oxidation/decarboxylation.

Biosynthetic Pathway Diagram

Biosynthesis cluster_0 Fatty Acid Synthesis cluster_1 Modification Phase Acetate Acetyl-CoA FAS FAS Complex Acetate->FAS Malonyl Malonyl-CoA Malonyl->FAS Acyl Long Chain Acyl-CoA (C16/C18) FAS->Acyl Desat Delta-Desaturase (Z/E Specificity) Acyl->Desat Introduction of Double Bond UnsatAcyl Unsaturated Acyl-CoA Desat->UnsatAcyl ChainMod Chain Shortening (Beta-Oxidation) UnsatAcyl->ChainMod Decarb Decarbonylation/ Oxidation ChainMod->Decarb Functional Group Transition LCUK Long-Chain Unsaturated Ketone Decarb->LCUK

Caption: Divergent biosynthetic pathway for LCUKs showing the transition from primary fatty acid metabolism to secondary signaling metabolites.

Analytical Protocol: Double Bond Localization

The Challenge: Standard Mass Spectrometry (EI-MS) often causes double bond migration along the alkyl chain, making positional assignment impossible. The Solution: Dimethyl Disulfide (DMDS) Derivatization.[1][2][3][4] This reaction "locks" the double bond by adding a heavy sulfur tag, creating characteristic cleavage points.

Protocol: DMDS Derivatization for LCUKs

Note: This protocol is self-validating because the resulting mass spectrum must yield two complementary fragments that sum to the parent molecular weight (plus the DMDS adduct).

Reagents:

  • Analyte (LCUK extract)

  • Dimethyl Disulfide (DMDS)[1][2][3][4][5]

  • Iodine (I

    
    ) solution (60 mg/mL in diethyl ether)
    
  • Sodium Thiosulfate (5% aqueous)

  • Hexane (HPLC Grade)

Step-by-Step Workflow:

  • Reaction Setup: In a 2 mL glass vial, dissolve 50–100 µg of the ketone sample in 50 µL of hexane.

  • Catalysis: Add 100 µL of DMDS and 10 µL of Iodine solution.

    • Mechanism:[3][6] Iodine acts as a Lewis acid catalyst to promote the electrophilic addition of the disulfide across the alkene.

  • Incubation: Seal the vial and heat at 40°C for 4 hours .

    • Critical Control: Do not overheat (>60°C) as this can cause polymerization or secondary reactions with the ketone group.

  • Quenching: Cool to room temperature. Add 200 µL of 5% Sodium Thiosulfate. Shake vigorously until the iodine color (brown/violet) disappears.

    • Validation: The organic layer must be colorless.

  • Extraction: Extract the organic layer (top) and dry over anhydrous Na

    
    SO
    
    
    
    .
  • Analysis: Inject 1 µL into GC-MS (Splitless).

Data Interpretation (Self-Validation): The molecular ion (


) will increase by 94 Da (mass of DMDS). The molecule will cleave between the two sulfur-bearing carbons.
  • Fragment A: Contains the ketone group + alkyl chain to the first sulfur.

  • Fragment B: Contains the terminal alkyl chain + the second sulfur.

  • Check: Mass(A) + Mass(B) - (2

    
     Sulfur mass) 
    
    
    
    Parent Mass.

Chemical Synthesis Strategies

For drug development and pest control trials, milligram quantities are insufficient; gram-scale synthesis is required.

Boron-Wittig Reaction

A modern, stereoselective approach superior to traditional Wittig reactions for ketones.

  • Method: Use 1,1-di(boryl)alk-1-enes.[7]

  • Advantage: Allows precise control of the double bond geometry (E/Z ratio), which is the primary determinant of biological activity in pheromones.

Grignard Alkylation of Nitriles
  • Starting Material: Unsaturated nitrile (commercially available or synthesized via Knoevenagel condensation).

  • Reagent: Grignard reagent (R-MgBr).

  • Hydrolysis: Acidic hydrolysis yields the ketone.

  • Caution: The double bond must be protected or distant from the reaction center to prevent conjugate addition.

MethodYieldStereocontrolScalabilityPrimary Use Case
Boron-Wittig High (>85%)ExcellentMediumHigh-purity standards
Grignard Medium (60-70%)PoorHighIndustrial Biopesticides
Wacker Oxidation High (>90%)N/A (Terminal)HighMethyl Ketones (e.g., 2-Tridecanone)

Receptor Dynamics & Drug Development Applications

Understanding how LCUKs bind to insect Odorant Receptors (ORs) provides a blueprint for designing "Eco-drugs"—compounds that manipulate ecological signaling without broad-spectrum toxicity.

The Hydrophobic Tunnel Mechanism

Insect ORs are ligand-gated ion channels (unlike mammalian GPCRs). The receptor possesses a deep, hydrophobic tunnel.

  • Lipophilic Tail: The unsaturated chain of the ketone slides into this tunnel. The "kink" provided by the cis-double bond acts as a key, fitting into a specific steric restriction within the protein.

  • Polar Head: The ketone oxygen forms a hydrogen bond with a polar residue (Ser/Thr) at the tunnel's "gate," triggering the ion channel opening.

Pharmacological Workflow

To develop a pheromone antagonist (mating disruptor):

  • Screening: Use the DMDS-validated structure to model the binding pocket.

  • Modification: Replace the ketone with a bioisostere (e.g., trifluoromethyl ketone) that binds but does not trigger the gate (Transition State Inhibitor).

  • Assay: Test via Electroantennography (EAG).

ReceptorBinding cluster_receptor Odorant Receptor (OR) Complex Ligand LCUK Ligand (Hydrophobic Tail + Ketone Head) OBP Odorant Binding Protein (Solubilizer) Ligand->OBP Transport through Lymph Tunnel Hydrophobic Tunnel (Steric Filter) OBP->Tunnel Release to Receptor Gate Ion Channel Gate (Ser/Thr Residues) Tunnel->Gate Steric Fit (Double Bond) Signal Depolarization (Action Potential) Gate->Signal H-Bond Trigger

Caption: Mechanism of Action for LCUK perception. The ligand must navigate the OBP and fit the hydrophobic tunnel to trigger the ion channel.

References

  • Volkman, J. K., et al. (1980).[8] "Long-chain alkenes and alkenones in the marine coccolithophorid Emiliania huxleyi." Phytochemistry. Link

  • Liao, S., & Huang, Y. (2021).[8] "Preferential formation of mono-dimethyl disulfide adducts for determining double bond positions of poly-unsaturated fatty acids." Rapid Communications in Mass Spectrometry. Link

  • Tillman, J. A., et al. (1999). "Insect pheromones—an overview of biosynthesis and endocrine regulation."[9] Insect Biochemistry and Molecular Biology. Link

  • Dimock, M. B., et al. (1982). "Toxicity studies of analogs of 2-tridecanone, a naturally occurring toxicant from a wild tomato." Journal of Chemical Ecology. Link

  • Endo, K., et al. (2025). "Synthesis of α,β-Unsaturated Ketones from Aldehydes and Ketones Using 1,1-Di(boryl)alk-1-enes." ChemRxiv. Link

Sources

Foundational

An In-Depth Technical Guide to (Z)-Pentatriacont-9-en-18-one

For Researchers, Scientists, and Drug Development Professionals Introduction (Z)-Pentatriacont-9-en-18-one, with the Chemical Abstracts Service (CAS) registry number 173546-57-1, is a long-chain unsaturated ketone. This...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Pentatriacont-9-en-18-one, with the Chemical Abstracts Service (CAS) registry number 173546-57-1, is a long-chain unsaturated ketone. This guide provides a comprehensive overview of its structure, proposes a detailed synthetic pathway, predicts its spectroscopic characteristics, and discusses its potential applications, particularly in the fields of archaeological science and biomedical research. The information presented herein is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and utilization of this unique lipid molecule.

Nomenclature and Structural Elucidation

(Z)-Pentatriacont-9-en-18-one is systematically named according to IUPAC nomenclature. The name precisely describes its chemical structure:

  • Pentatriacont- : Indicates a carbon chain of 35 atoms.

  • -9-en- : Specifies a double bond located at the 9th carbon atom.

  • (Z)- : Denotes the cis stereochemistry of the substituents around the double bond.

  • -18-one : Indicates a ketone functional group at the 18th carbon atom.

The molecule possesses a molecular formula of C35H68O and a molecular weight of 504.91 g/mol .

Table 1: Chemical Identifiers for (Z)-Pentatriacont-9-en-18-one

IdentifierValue
CAS Number 173546-57-1
Molecular Formula C35H68O
Molecular Weight 504.91 g/mol
IUPAC Name (Z)-pentatriacont-9-en-18-one
SMILES CCCCCCCCCCCCCCCCCC(=O)CCCCCCC\C=C/CCCCCCCC

Proposed Synthesis Protocol

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule is at the carbon-carbon bond adjacent to the ketone. This leads to two key synthons: an acyl chloride and a Grignard reagent derived from a long-chain alkene.

G target (Z)-Pentatriacont-9-en-18-one synthons Acyl Chloride + Grignard Reagent target->synthons C-C Disconnection precursors Carboxylic Acid + (Z)-1-Bromonon-8-ene synthons->precursors Functional Group Interconversion

Caption: Retrosynthetic analysis of (Z)-Pentatriacont-9-en-18-one.

Step-by-Step Synthesis Workflow

Step 1: Preparation of the Grignard Reagent

The Grignard reagent is prepared from (Z)-1-bromooct-1-ene.

  • Materials: (Z)-1-bromooct-1-ene, Magnesium turnings, dry diethyl ether, iodine crystal.

  • Protocol:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a solution of (Z)-1-bromooct-1-ene in dry diethyl ether dropwise to the magnesium turnings with gentle stirring.

    • The reaction is initiated by gentle warming and is maintained at a gentle reflux until the magnesium is consumed.

    • The resulting Grignard reagent is used immediately in the next step.

Step 2: Acylation of the Grignard Reagent

The Grignard reagent is reacted with octadecanoyl chloride to form the ketone.

  • Materials: Octadecanoyl chloride, dry diethyl ether, Grignard reagent from Step 1.

  • Protocol:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of octadecanoyl chloride in dry diethyl ether dropwise to the cooled Grignard solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Step 3: Purification

The crude product is purified by column chromatography.

  • Materials: Silica gel, hexane, ethyl acetate.

  • Protocol:

    • Prepare a silica gel column using a slurry of silica in hexane.

    • Load the crude product onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., 0% to 5% ethyl acetate).

    • Collect fractions and analyze by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield (Z)-Pentatriacont-9-en-18-one as a waxy solid.

G start (Z)-1-Bromooct-1-ene + Mg grignard Grignard Reagent Formation start->grignard reaction Grignard Reaction grignard->reaction acyl_chloride Octadecanoyl Chloride acyl_chloride->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product (Z)-Pentatriacont-9-en-18-one purification->product

Caption: Proposed synthetic workflow for (Z)-Pentatriacont-9-en-18-one.

Spectroscopic Characterization (Predicted)

As experimental spectra for (Z)-Pentatriacont-9-en-18-one are not widely published, the following are predicted characteristic spectroscopic data based on the analysis of similar long-chain unsaturated ketones.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the olefinic protons and the protons alpha to the carbonyl group.

  • ~5.35 ppm (m, 2H): Olefinic protons (-CH=CH-). The multiplicity will be a complex multiplet due to coupling with the adjacent methylene protons. The integration of this signal should correspond to two protons.

  • ~2.40 ppm (t, 4H): Protons on the carbons alpha to the carbonyl group (-CH₂-C=O). The signal will be a triplet due to coupling with the adjacent methylene protons.

  • ~2.00 ppm (m, 4H): Allylic protons (-CH₂-CH=CH-).

  • ~1.25 ppm (br s, 52H): Methylene protons of the long alkyl chains.

  • ~0.88 ppm (t, 6H): Terminal methyl protons (-CH₃).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by the downfield shift of the carbonyl carbon and the signals for the sp² hybridized carbons of the double bond.

  • ~211 ppm: Carbonyl carbon (C=O).

  • ~130 ppm: Olefinic carbons (-C=C-). The two carbons of the (Z)-double bond are expected to have very similar chemical shifts.

  • ~42 ppm: Carbons alpha to the carbonyl group (-CH₂-C=O).

  • ~20-35 ppm: Methylene carbons of the alkyl chains.

  • ~14 ppm: Terminal methyl carbons (-CH₃).

Infrared (IR) Spectroscopy

The IR spectrum will show a strong absorption band for the carbonyl group and a characteristic absorption for the C-H bonds of the cis-double bond.

  • ~3005 cm⁻¹: C-H stretching of the cis-double bond.

  • ~2920 and 2850 cm⁻¹: Asymmetric and symmetric C-H stretching of the methylene groups.

  • ~1715 cm⁻¹: Strong C=O stretching of the ketone.

  • ~1465 cm⁻¹: C-H bending of the methylene groups.

  • ~720 cm⁻¹: Rocking vibration of the long methylene chain.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.

  • m/z 504.9: Molecular ion peak [M]⁺.

  • McLafferty Rearrangement: A prominent fragmentation pathway for long-chain ketones.

  • Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group, leading to characteristic acylium ions.

Natural Occurrence and Biological Significance

(Z)-Pentatriacont-9-en-18-one has been identified as a product of the pyrolysis of acyl lipids in ancient pottery vessels. This suggests that this molecule can be formed during the heating of fats and oils, a common practice in food preparation throughout human history. Its presence in archaeological artifacts can serve as a biomarker to understand ancient culinary practices and the types of resources that were processed.

While specific biological activities of (Z)-Pentatriacont-9-en-18-one have not been extensively studied, long-chain ketones are known to play various roles in biological systems. Many insect pheromones are long-chain unsaturated ketones, acting as chemical signals for mating and aggregation.[1] Furthermore, as an analogue of long-chain fatty acids, this molecule could potentially interact with enzymes and receptors involved in lipid metabolism. Further research is warranted to explore its potential as a modulator of lipid signaling pathways or as a lead compound in drug discovery.

Conclusion

(Z)-Pentatriacont-9-en-18-one is a molecule of interest due to its unique structure and its presence in archaeological contexts. This guide has provided a comprehensive overview of its chemical properties, a detailed proposed synthetic route, and predicted spectroscopic data to aid in its synthesis and characterization. The potential for this molecule as a biomarker and as a subject for biomedical research highlights the need for further investigation into its natural occurrence, biological activity, and synthetic accessibility. The protocols and data presented here serve as a foundational resource for researchers embarking on the study of this and other related long-chain lipid molecules.

References

  • PubChem. 18-Pentatriacontanone. National Center for Biotechnology Information. Available from: [Link]

  • Chemistry LibreTexts. Wittig Reaction. Available from: [Link]

  • Chemistry LibreTexts. Grignard Reactions. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide on the Role of Lipidic Chemo-Signals in Lizard Mate Recognition

Audience: Researchers, scientists, and drug development professionals. Abstract: Chemical communication is a cornerstone of social and reproductive behavior in a vast array of animal species.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Chemical communication is a cornerstone of social and reproductive behavior in a vast array of animal species. In lizards, a highly diverse group of reptiles, chemical signals play a pivotal role in mediating complex interactions, particularly in the context of mate recognition and choice. This guide provides a comprehensive technical overview of the current understanding of lipid-based chemical signaling in lizards, with a specific focus on the methodologies used to identify and characterize these signals and to elucidate their behavioral significance. While the role of specific compounds such as C35 ketones is an area of active research, this document will synthesize the broader knowledge of the complex lipid profiles that govern lizard reproductive behavior. We will delve into the biochemical nature of these secretions, the neurobiological basis of their perception, and the detailed experimental protocols required for their study. This guide is intended to be a valuable resource for researchers in chemical ecology, neurobiology, and related fields, as well as for professionals in drug development who may find novel applications for these natural bioactive compounds.

The Chemical Language of Lizards: An Introduction to Lipidic Pheromones

Lizards utilize a sophisticated chemical communication system to navigate their social world.[1] This form of communication is fundamental to many aspects of their biology, including mate assessment, species and sex identification, and individual recognition.[2] Unlike the more conspicuous visual displays seen in many lizard species, chemical signaling offers a persistent and nuanced channel of information exchange.[3] These chemical cues are primarily lipid-based and are produced in specialized epidermal glands, such as the femoral and precloacal glands.[4] The waxy secretions from these glands are a complex cocktail of molecules, and it is the specific composition and relative abundance of these compounds that encode a wealth of information about the sender.[2] While research has identified a wide array of lipids in these secretions, including steroids, fatty acids, and alcohols, the precise role of each compound and their synergistic effects are still being unraveled.[5][6] Long-chain methyl ketones, which are known to be important sex pheromones in some snakes, have also been identified in the secretions of some lizard species, suggesting a potential, though less universally established, role in lizard chemical communication.[7][8]

The Epidermal Glands: Factories of Chemical Signals

The production of chemical signals in most lizards is localized to specialized epidermal glands.[2] The most prominent of these are the femoral glands, located on the ventral surface of the thighs.[4] These glands produce a waxy secretion that is actively deposited onto the substrate as the lizard moves through its environment, creating a scent-mark.[9] The composition of these secretions is known to be a complex mixture of lipids and proteins.[4] While the lipid fraction has been primarily associated with the semiochemical function (the conveying of information), the protein component may play a role in the structural integrity and longevity of the signal.[4]

The Molecular Alphabet: Chemical Composition of Lizard Secretions

The chemical signals used by lizards are not single, simple molecules but rather intricate blends of various lipophilic compounds. The precise composition of these secretions can vary significantly between species, populations, and even individuals, reflecting the vast diversity within the lizard lineage.[7] This chemical diversity is the foundation of the specificity and richness of the information conveyed.

A Symphony of Lipids: Major Compound Classes

Analysis of lizard epidermal gland secretions has revealed a diverse array of lipid classes. The most commonly identified compound classes include:

  • Steroids: Cholesterol is often the most abundant steroid, but a variety of other sterols and their derivatives are also present.[5][6] Certain steroids, such as cholesta-5,7-dien-3-ol and ergosterol, have been implicated in female mate choice in some species, suggesting they may signal male quality.[10]

  • Carboxylic Acids (Fatty Acids): A range of saturated and unsaturated fatty acids are consistently found in lizard secretions.[5][6] The presence and relative abundance of specific fatty acids can be linked to individual characteristics.[2]

  • Alcohols: Long-chain alcohols are another common component of these chemical blends.[6]

  • Waxy Esters: These compounds, formed from the esterification of fatty acids and long-chain alcohols, contribute to the waxy nature of the secretions.[7]

  • Ketones: While not as universally dominant as steroids and fatty acids, long-chain methyl ketones have been identified in the secretions of some lizard species, such as Podarcis carbonelli.[7] In the brown treesnake (Boiga irregularis), the ratio of different types of methyl ketones is thought to confer sex identity.[11] This suggests that in species where they are present, ketones can be a crucial part of the chemical signal.

Quantitative Variation: The Basis of Information Content

The information in a chemical signal is not just determined by the presence or absence of specific compounds, but also by their relative and absolute quantities.[3] Subtle variations in the lipid profile can convey a wealth of information about the sender, including:

  • Species and Sex: The overall chemical profile is often species-specific, and there are typically clear differences between the secretions of males and females, allowing for unambiguous species and sex recognition.[5][7]

  • Individual Identity and Familiarity: Individual-specific chemical signatures allow for the recognition of familiar versus unfamiliar conspecifics.[1]

  • Reproductive Status and Quality: The chemical composition of secretions can change with an individual's reproductive condition.[11] Furthermore, the presence or abundance of certain compounds can act as an honest signal of male quality, influencing female mate choice.[10][12]

Table 1: Representative Lipidic Compounds in the Femoral Gland Secretions of Various Lizard Species

Lizard SpeciesMajor Compound ClassesNotable CompoundsReference(s)
Iberolacerta cyreni (Carpetan rock lizard)Steroids, Carboxylic AcidsCholesterol, Campesterol, Hexadecanoic acid[5]
Podarcis hispanica (Iberian wall lizard)Steroids, Carboxylic Acids, AlcoholsCholesterol, Campesterol, Dodecanoic acid[6]
Cordylus giganteus (Sungazer)Carboxylic Acids, Alcohols, Ketones, Esters, SteroidsA complex mixture of 53 compounds identified.[13]
Podarcis bocageiSteroids, Waxy EstersCholesterol, Octadecyl 9-octadecenoate[7]
Podarcis carbonelliWaxy Esters, Steroids, Alcohols, Carboxylic Acids, Aldehydes, Ketones, FuranonesCholesterol, Hexadecyl 9-hexadecenoate, a C15 ketone[7]

Biosynthesis and Regulation of Lipidic Pheromones

The production of the complex lipid mixtures found in lizard secretions is a metabolically controlled process that is intrinsically linked to the animal's overall physiological state.[2] While the precise biosynthetic pathways for all identified compounds are not fully elucidated, they are understood to be derived from general lipid metabolism.

From Diet to Signal: The Role of Fatty Acid Metabolism

The building blocks for many of the lipophilic pheromones are derived from the diet and processed through fatty acid synthesis and modification pathways.[14] Reptiles store excess energy as lipids, which can be mobilized and modified for various purposes, including the production of chemical signals.[14] The diversity of fatty acids and their derivatives found in secretions suggests a sophisticated enzymatic machinery capable of chain elongation, desaturation, and other modifications. The production of methyl ketones, for instance, is thought to occur through the decarboxylation of β-keto acids, which are intermediates in fatty acid metabolism.[11]

Hormonal Control of Pheromone Production

The production of reproductive pheromones is tightly regulated by steroid hormones.[15] In snakes, estrogen has been shown to control the production of female sex pheromones.[11][16] While less is known specifically about the hormonal regulation of C35 ketone production in lizards, it is highly probable that androgens in males and estrogens in females play a crucial role in modulating the activity of the epidermal glands and the synthesis of specific chemical signals associated with reproduction.[15]

The Sensory Gateway: The Vomeronasal System

Lizards detect and interpret chemical signals from their environment primarily through the vomeronasal organ (VNO), also known as Jacobson's organ.[17][18] This specialized chemosensory structure is located in the roof of the mouth and is accessed via the tongue.[19]

Tongue-flicking: Sampling the Chemical World

Lizards constantly flick their tongues to sample non-volatile chemical cues from the substrate and the air.[10] The forked tongue efficiently delivers these molecules to the paired openings of the VNO. This behavior is a key indicator of a lizard's investigation of its chemical environment and is often used as a quantifiable measure in behavioral assays.

Vomeronasal Receptors and Signal Transduction

The sensory neurons within the VNO express two main families of G protein-coupled receptors: V1Rs and V2Rs.[17][20] These receptors are thought to bind to specific pheromonal compounds, initiating a signal transduction cascade.[20] While the specific receptors for long-chain ketones in lizards have not yet been identified, the general mechanism of vomeronasal signal transduction is understood to involve the activation of phospholipase C (PLC) and the subsequent opening of ion channels, leading to neuronal depolarization.[20] This neural signal is then relayed to the accessory olfactory bulb and ultimately to higher brain centers, such as the amygdala and hypothalamus, which regulate social and reproductive behaviors.[18]

Vomeronasal_Signal_Transduction Depolarization Depolarization AOB AOB Depolarization->AOB Signal Transmission Amygdala Amygdala AOB->Amygdala Hypothalamus Hypothalamus Amygdala->Hypothalamus Behavior Behavior Hypothalamus->Behavior

Experimental Protocols for the Study of Lizard Chemo-communication

The investigation of chemical communication in lizards requires a multidisciplinary approach, combining chemical analysis to identify the signals and behavioral assays to determine their function. The following protocols provide a standardized framework for such studies.

Collection and Extraction of Epidermal Gland Secretions

Objective: To obtain a high-quality sample of the lipid-based secretions for chemical analysis.

Methodology:

  • Animal Handling: Gently restrain the lizard to minimize stress.

  • Secretion Collection: Carefully squeeze the femoral pores to express the waxy secretion.[13] Collect the secreted plugs using clean forceps.

  • Sample Storage: Immediately place the collected secretion into a glass vial and store at -20°C or lower to prevent degradation.

  • Solvent Extraction:

    • Add a non-polar organic solvent, such as hexane or dichloromethane, to the vial containing the secretion.[13]

    • Vortex the sample for 2 minutes to dissolve the lipids.[3]

    • Allow any solid material to precipitate.

    • Carefully transfer the solvent containing the dissolved lipids to a clean vial for analysis.[3]

Chemical Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the individual components of the lipid secretion.

Methodology:

  • Sample Preparation: Concentrate the lipid extract under a gentle stream of nitrogen.[13] An internal standard can be added for quantitative analysis.[3]

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS instrument.

  • Gas Chromatography: The sample is vaporized and carried by an inert gas through a long, thin column. The different compounds in the mixture travel through the column at different rates depending on their volatility and interaction with the column's stationary phase, thus separating them.

  • Mass Spectrometry: As each compound elutes from the GC column, it enters the mass spectrometer, where it is bombarded with electrons, causing it to fragment into charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.

  • Compound Identification: The mass spectrum of each unknown compound is compared to a library of known spectra to identify it. The retention time in the gas chromatogram also aids in identification.

  • Data Analysis: The area under each peak in the chromatogram is proportional to the amount of that compound in the sample. This can be used for relative or absolute quantification.[3]

GCMS_Workflow Secretion Lizard Gland Secretion Extraction Solvent Extraction (Hexane/DCM) Secretion->Extraction GC_Injection GC Injection Extraction->GC_Injection GC_Column Gas Chromatography (Separation) GC_Injection->GC_Column MS_Ionization Mass Spectrometry (Ionization & Fragmentation) GC_Column->MS_Ionization MS_Detection Mass Analyzer & Detector (m/z measurement) MS_Ionization->MS_Detection Data_Analysis Data Analysis (Compound ID & Quantification) MS_Detection->Data_Analysis

Behavioral Assays: The Y-Maze Choice Test

Objective: To determine if lizards can discriminate between different chemical cues and to assess their preference.

Methodology:

  • Apparatus: A Y-shaped maze with a starting box and two arms.[1][21]

  • Scent Application: Apply the chemical stimuli to be tested (e.g., secretions from two different males) to filter paper or another substrate placed at the end of each arm of the maze.[21] One arm may contain a control scent (e.g., solvent only).

  • Acclimation: Place the test lizard in the starting box and allow it to acclimate for a set period.[21]

  • Trial: Open the gate to the maze and allow the lizard to freely explore. Record the time spent in each arm and the first arm entered.[1]

  • Data Analysis: Statistically analyze the data to determine if there is a significant preference for one scent over the other.

YMaze_Workflow Start_Box Start_Box Lizard Lizard Start_Box->Lizard Place Lizard Exploration Exploration Lizard->Exploration Data_Recording Data_Recording Exploration->Data_Recording Preference Preference Data_Recording->Preference

Future Directions and Applications

The study of chemical communication in lizards is a rapidly evolving field. Future research will likely focus on:

  • Identifying "Key" Pheromones: While the importance of the overall chemical blend is clear, identifying specific compounds that are necessary and sufficient to elicit particular behaviors remains a key goal.

  • Elucidating Biosynthetic Pathways: A deeper understanding of how these complex lipid profiles are synthesized will provide insights into the genetic and physiological basis of chemical signaling.

  • Characterizing Vomeronasal Receptors: Identifying the specific receptors that bind to lizard pheromones will be a major step forward in understanding the neurobiology of social behavior.

  • Applications in Conservation and Pest Management: A thorough understanding of lizard chemical ecology can be applied to conservation efforts for endangered species and the management of invasive species.

  • Drug Discovery: The complex lipid molecules found in lizard secretions represent a rich source of novel bioactive compounds that may have applications in drug development.

References

  • Martín, J., & López, P. (2015). Multiple Chemical Signals in Male Rock Lizards: Femoral Gland Secretions and Feces May Provide Information on Body Size but Using Different Compounds. MDPI. [Link]

  • Martín, J., & López, P. (n.d.). Pheromones and Chemical Communication in Lizards. gallotia.de. [Link]

  • Martín, J., & López, P. (2000). Chemoreception, symmetry and mate choice in lizards. Proceedings of the Royal Society B: Biological Sciences, 267(1449), 1265–1269. [Link]

  • Parker, M. R., et al. (2021). Using Enclosed Y-Mazes to Assess Chemosensory Behavior in Reptiles. Journal of Visualized Experiments, (170), e61858. [Link]

  • Mucignat-Caretta, C. (Ed.). (2014). Vomeronasal Receptors and Signal Transduction in the Vomeronasal Organ of Mammals. In Neurobiology of Chemical Communication. CRC Press/Taylor & Francis. [Link]

  • Burger, B. V., et al. (2007). Lizard Epidermal Gland Secretions I: Chemical Characterization of the Femoral Gland Secretion of the Sungazer, Cordylus giganteus. ResearchGate. [Link]

  • López, P., & Martín, J. (2009). Lipids in femoral gland secretions of male lizards, Psammodromus hispanicus. lacerta.de. [Link]

  • Cabido, C., et al. (2018). How to tackle chemical communication? Relative proportions versus semiquantitative determination of compounds in lizard chemical secretions. Ecology and Evolution, 8(5), 2549–2557. [Link]

  • Pheromones and Reproduction in Reptiles. (n.d.). ResearchGate. [Link]

  • Vomeronasal receptor. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link]

  • Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. [Link]

  • Korzan, V. J., & Summers, C. H. (2007). Steroid hormones alter neuroanatomy and aggression independently in the tree lizard. Hormones and Behavior, 52(3), 359–368. [Link]

  • Parker, M. R., et al. (2021). Using Enclosed Y-Mazes to Assess Chemosensory Behavior in Reptiles. DigitalCommons@UNL. [Link]

  • Introduction to Mass Spectrometry. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Y-Maze Protocol. (2024, January 26). protocols.io. [Link]

  • Parker, M. R., et al. (2018). Feminization of Male Brown Treesnake Methyl Ketone Expression via Steroid Hormone Manipulation. DigitalCommons@UNL. [Link]

  • Chemical Compounds from Femoral Gland Secretions of Male Iberian Rock Lizards, Lacerta monticola cyreni. (n.d.). ResearchGate. [Link]

  • McCue, M. D. (2016). The physiology of lipid storage and use in reptiles. Journal of Experimental Biology, 219(Pt 16), 2448–2458. [Link]

  • The Catalyst University. (2021, June 1). The Vomeronasal Organ, Pheromones, & Mating Behavior [Video]. YouTube. [Link]

  • Martín, J., & López, P. (2006). Links between male quality, male chemical signals, and female mate choice in Iberian Rock Lizards. Functional Ecology, 20(6), 1087–1096. [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Long-Chain Alkane Fragmentation. [Link]

  • Secretions of pre-anal glands of house-dwelling geckos (Family: Gekkonidae) contain monoglycerides and 1,3-alkanediol. A comparative chemical ecology study. (n.d.). ResearchGate. [Link]

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  • Gabirot, M., et al. (2015). Interspecific differences in chemical composition of femoral gland secretions between two closely related wall lizard species, Podarcis. Biochemical Systematics and Ecology, 61, 288–294. [Link]

  • The Secret of Secrets: Carbonic Anhydrase Concentration in Lizards' Femoral Gland Secretions Is Tuned to Environmental Conditions. (2021). PubMed Central. [Link]

  • Vomeronasal Organ: Pheromone Recognition with a Twist. (n.d.). ResearchGate. [Link]

  • Bleay, C., & Sinervo, B. (2007). An experimental test of frequency-dependent selection on male mating strategy in the field. Proceedings of the Royal Society B: Biological Sciences, 274(1622), 2043–2049. [Link]

  • Leiva, P. M. L., et al. (2022). Chemical characterization and potential use of reptile fat from sustainable programs. Journal of Animal Science and Technology, 64(2), 235–248. [Link]

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  • Testicular Steroid Biosynthesis by the Green Lizard Lacerta viridis. (n.d.). lacertilia.de. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (n.d.). ResearchGate. [Link]

  • Mate choice games, context-dependent good genes, and genetic cycles in the side-blotched lizard, Uta stansburiana. (n.d.). ResearchGate. [Link]

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Foundational

Chemical signaling in Eublepharis species

An In-Depth Technical Guide to Chemical Signaling in Eublepharis Species Introduction In the intricate world of reptilian communication, where visual cues can be limited by nocturnal activity or a lack of sexual dimorphi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Chemical Signaling in Eublepharis Species

Introduction

In the intricate world of reptilian communication, where visual cues can be limited by nocturnal activity or a lack of sexual dimorphism, chemical signaling emerges as a predominant and nuanced language. For species within the genus Eublepharis, particularly the well-studied leopard gecko (Eublepharis macularius), this chemical channel governs critical aspects of their social and reproductive lives. This guide provides a comprehensive technical overview of the mechanisms, chemical nature, and functional significance of chemical signaling in Eublepharis, tailored for researchers, scientists, and professionals in drug development. We will delve into the anatomical and physiological underpinnings of chemosensation, the composition of the chemical signals themselves, and the experimental methodologies employed to unravel this silent form of communication.

The Chemosensory Hub: The Vomeronasal System

The primary apparatus for detecting non-volatile chemical cues in Eublepharis and many other squamates is the vomeronasal organ (VNO), also known as Jacobson's organ.[1] This paired organ is located in the roof of the mouth and is anatomically distinct from the main olfactory system.[1] The process of vomerolfaction in geckos involves a characteristic behavior: tongue-flicking.[2][3] The gecko extends its tongue to sample chemical particles from the environment or directly from a conspecific, which are then transferred to the VNO for analysis.[4] This direct delivery of molecules allows for a highly sensitive and specific assessment of chemical information, crucial for behaviors such as prey trailing and mate recognition.[4] The frequency of tongue-flicks can be a reliable indicator of chemosensory investigation and discrimination in behavioral assays.[5][6][7]

Sources and Histology of Chemical Signals

The primary source of sociochemical signals in Eublepharis macularius is the skin.[2][8] Unlike many other lizards that utilize secretions from specialized femoral or precloacal glands, leopard geckos appear to rely on a complex mixture of lipids present on their skin surface.[9][10] These skin lipids, which originally evolved to prevent water loss, have been co-opted to serve as a medium for chemical communication.[8]

Histological studies of leopard gecko skin reveal an epidermis composed of several layers, including a basal layer of dividing keratinocytes, a mesos layer, and cornified α- and β-layers.[11] The dermis contains fibrous connective tissue, blood vessels, nerves, and pigment-containing cells called chromatophores (such as melanophores and iridophores).[11][12] While specialized holocrine glands prominent in other lizard families are not the primary source of signaling chemicals in Eublepharis, the general epidermal cells are responsible for producing the lipid-based compounds that coat the skin.

The Chemical Vocabulary: Composition of Skin-Derived Signals

The chemical signals used by Eublepharis macularius are primarily lipophilic compounds. Analysis of hexane-extracted skin lipids has revealed distinct chemical profiles between males and females.[2] This sexual dimorphism in chemical signatures is the foundation for sex recognition.

Key chemical constituents identified include:

  • Fatty Acids: Common to both sexes.[2]

  • Steroid Analogs of Cholesterol: Several have been found to be unique to males.[2]

  • Long-Chain Methyl Ketones: These have been identified as being unique to females.[2]

The presence or absence of these sex-specific compounds allows geckos to identify the sex of a conspecific upon investigation.[2][8]

Summary of Sex-Specific Chemical Compounds in Eublepharis macularius Skin Lipids
Chemical ClassPresence in MalesPresence in FemalesReference(s)
Fatty AcidsPresentPresent[2]
Steroid Analogs of CholesterolPresent (unique compounds)Absent[2]
Long-Chain Methyl KetonesAbsentPresent (unique compounds)[2]

Functional Significance of Chemical Signals

Sex Recognition and Mating Behavior

Chemical cues are paramount for sex recognition in Eublepharis macularius.[2] Males respond to conspecifics based on the chemical information they gather via tongue-flicking. Contact with a male elicits agonistic (aggressive) behavior, while contact with a female triggers courtship displays, such as tail vibrations.[2][13] This chemical discrimination is crucial, especially given the subtle visual differences between sexes.

Interestingly, the process of shedding (ecdysis) temporarily alters a female's chemical profile. During this period, males often fail to recognize females and may respond with aggression, as if encountering another male.[2][8] This suggests that the key chemical cues are either removed with the old skin or are temporarily obscured until the new skin fully develops its characteristic lipid layer. However, other studies suggest that males may court any individual that does not possess male-specific androgen-dependent cues, indicating that the absence of male signals, rather than the presence of specific female pheromones, is the primary trigger for courtship.[14]

Hormonal Regulation of Chemical Signals

The production of these sex-specific chemical signals is under hormonal control.[15] Androgens, such as testosterone, play a significant role in the development of the male chemical signature.[14] For instance, females treated with testosterone can be attacked by males, suggesting they have acquired male-like chemical cues.[15] Conversely, castration of males can lead to them being courted by other males.[14] This hormonal regulation ensures that an individual's chemical profile is an honest signal of its sex and reproductive status.

Methodologies for Investigating Chemical Signaling

Experimental Workflow for Chemical Signaling Research

experimental_workflow cluster_collection Sample Collection cluster_analysis Chemical Analysis cluster_bioassay Behavioral Bioassay A Selection of Subjects (Male/Female E. macularius) B Collection of Skin Lipids (e.g., Hexane Wash) A->B Non-invasive sampling C Lipid Extraction & Fractionation B->C Sample processing D Gas Chromatography-Mass Spectrometry (GC-MS) C->D Instrumental analysis E Identification & Quantification of Compounds D->E Data interpretation F Preparation of Stimuli (Cotton Swabs with Extracts) E->F Isolating compounds of interest G Presentation to Test Subjects F->G Controlled experiment H Observation & Recording of Behaviors G->H Quantifying response I Data Analysis (e.g., Tongue-Flick Rate) H->I Statistical evaluation

Caption: Experimental workflow for studying chemical signaling.

Detailed Experimental Protocols
Protocol 1: Collection of Skin Lipids

Causality: This protocol is designed to non-invasively collect surface lipids without harming the animal, using a non-polar solvent that effectively dissolves the target compounds.

  • Animal Handling: Gently restrain the gecko. It is advisable to work with animals that are accustomed to handling to minimize stress.

  • Solvent Application: Using a glass pipette, carefully apply a small volume (e.g., 1-2 ml) of high-purity n-hexane to the dorsal surface of the gecko.[16]

  • Lipid Collection: Collect the hexane wash in a clean glass vial as it runs off the gecko's skin. Repeat this process 2-3 times to ensure a thorough extraction.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen gas to yield the raw lipid extract.

  • Storage: Store the lipid extract at -20°C or lower in a sealed glass vial to prevent degradation.

Protocol 2: Chemical Analysis using GC-MS

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and identifying volatile and semi-volatile compounds in a complex mixture, making it ideal for analyzing the lipid profiles of skin secretions.[10][17]

  • Sample Preparation: Re-dissolve the lipid extract in a known volume of a suitable solvent (e.g., hexane). An internal standard can be added for quantification.

  • Injection: Inject a small aliquot (e.g., 1 µl) of the sample into the GC injector port.

  • Separation: The compounds are vaporized and separated based on their boiling points and interactions with the stationary phase as they pass through the GC column. A temperature gradient program is typically used to elute a wide range of compounds.

  • Ionization and Mass Analysis: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (e.g., by electron impact). The resulting fragments are separated by their mass-to-charge ratio.

  • Compound Identification: The resulting mass spectrum for each compound is a unique "fingerprint" that can be compared to spectral libraries (e.g., NIST) for identification. Retention times are also used for confirmation.

Protocol 3: Behavioral Bioassay

Causality: This bioassay provides a quantifiable measure of a gecko's interest in a chemical stimulus and allows for the assessment of the stimulus's biological function (e.g., as a sex pheromone).[6][7]

  • Stimulus Preparation: Apply a known amount of the lipid extract (or a specific fraction) dissolved in a volatile solvent to a cotton swab. A control swab with only the solvent should also be prepared. Allow the solvent to fully evaporate.

  • Test Arena: Place the test gecko into a neutral arena and allow it to acclimate for a set period (e.g., 10-15 minutes).

  • Stimulus Presentation: Present the cotton swab to the gecko, approximately 1-2 cm from its snout.

  • Behavioral Recording: For a fixed duration (e.g., 60 seconds), record the number of tongue-flicks directed at the swab, as well as any other relevant behaviors (e.g., tail vibrations, biting, avoidance).

  • Data Analysis: Compare the behavioral responses to the experimental and control swabs using appropriate statistical tests (e.g., t-test, ANOVA) to determine if the chemical cue elicited a significant response.

Chemical Signaling Pathway in Eublepharis

signaling_pathway A Hormonal State (e.g., Estrogen) B Epidermal Cells A->B regulates C Production of Skin Lipids (e.g., Methyl Ketones) B->C synthesizes D Deposition on Skin Surface C->D secretes E Tongue-Flicking (Signal Acquisition) D->E samples F Vomeronasal Organ (VNO) (Signal Detection) E->F delivers to G Accessory Olfactory Bulb F->G neural signal H Hypothalamus/Amygdala (Signal Processing) G->H projects to I Behavioral Response H->I initiates

Caption: The chemical signaling pathway in Eublepharis.

Future Directions and Applications

While significant progress has been made, several avenues for future research remain. The precise identification of all active compounds in the male and female chemical bouquets of Eublepharis is still needed. The use of more advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), could reveal less volatile or more complex molecules that have so far been missed.[18] Furthermore, expanding this research to other species within the Eublepharis genus could provide valuable insights into the evolution of chemical communication systems.

From an applied perspective, a deeper understanding of the chemical signals that mediate reproductive behavior could be invaluable for captive breeding programs of Eublepharis and other reptiles. The identification of specific pheromones could potentially be used to encourage mating in reluctant individuals or to assess reproductive fitness. While a direct link to drug development is speculative, the study of reptilian pheromones and their receptors in the VNO contributes to the broader understanding of G protein-coupled receptor (GPCR) signaling pathways, which are a major target class for many therapeutic drugs.

References

  • Mason, R. T., & Gutzke, W. H. N. (1990). Sex recognition in the leopard gecko, Eublepharis macularius (Sauria: Gekkonidae): Possible mediation by skin-derived semiochemicals. Journal of Chemical Ecology, 16(1), 27-36. [Source: ResearchGate, https://www.researchgate.
  • LaDage, L. D., Ferkin, M. H., & Crews, D. (2009). Do conspecific cues affect follicular development in the female leopard gecko (Eublepharis macularius)? Journal of Herpetology, 43(1), 164-168. [Source: ResearchGate, https://www.researchgate.net/publication/232675628_Do_conspecific_cues_affect_follicular_development_in_the_female_leopard_gecko_Eublepharis_macularius]
  • The Catalyst University. (2021, June 1). The Vomeronasal Organ, Pheromones, & Mating Behavior. YouTube. [Source: YouTube, https://www.youtube.
  • López, P., & Martín, J. (2005). Femoral secretions and copulatory plugs convey chemical information about male identity and dominance status in Iberian rock lizards (Lacerta monticola). Journal of Chemical Ecology, 31(5), 1157-1173. [Source: ResearchGate, https://www.researchgate.net/publication/7573511_Femoral_secretions_and_copulatory_plugs_convey_chemical_information_about_male_identity_and_dominance_status_in_Iberian_rock_lizards_Lacerta_monticola]
  • Gregorovičová, M., et al. (2012). Reactions of leopard geckos (Eublepharis macularius) to defensive secretion of Graphosoma lineatum (Heteroptera: Pentatomidae). Biologia, 67(5), 987-992. [Source: ResearchGate, https://www.researchgate.
  • Mason, R. T., & Gutzke, W. H. N. (n.d.). SEX RECOGNITION IN THE LEOPARD GECKO, Eublepharis macularius (SAURIA: GEKKONIDAE). Mason Lab. [Source: Mason Lab, https://mason.oregonstate.edu/sites/mason.oregonstate.edu/files/1990-j-chem-ecol-16-27-36.pdf]
  • Martín, J., & López, P. (2011). Pheromones and Chemical Communication in Lizards. In Reproductive Biology and Phylogeny of Lizards and Tuatara. [Source: gallotia.de, http://www.gallotia.de/assets/pdf/martinetal_2011_pheromones.pdf]
  • Flores, D. L., Tousignant, A., & Crews, D. (1994). Effect of hormonal manipulation on sociosexual behavior in adult female leopard geckos (Eublepharis macularius), a species with temperature-dependent sex determination. Hormones and Behavior, 28(2), 165-176. [Source: PubMed, https://pubmed.ncbi.nlm.nih.gov/8034335/]
  • Saviola, A. J., et al. (2021). Smell and Tell: Behavior Associated with Chemosensory Stimuli in Guatemalan Beaded Lizards (Heloderma charlesbogerti). Herpetological Conservation and Biology, 16(1), 105-113. [Source: Herpetological Conservation & Biology, http://www.herpconbio.org/Volume_16/Issue_1/Saviola_etal_2021.pdf]
  • Lisanby, L. G., & Wise, T. R. (2021). Chemical Communication in Lizards and a Potential Role for Vasotocin in Modulating Social Interactions. Integrative and Comparative Biology, 61(4), 1438-1451. [Source: Oxford Academic, https://academic.oup.com/icb/article/61/4/1438/6262410]
  • Kaczmarek, E., et al. (2021). Embryology of the naso-palatal complex in Gekkota based on detailed 3D analysis in Lepidodactylus lugubris and Eublepharis macularius. Journal of Anatomy, 239(2), 437-460. [Source: NIH, https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8242485/]
  • Kratochvíl, L., et al. (2004). Female sexual attractiveness and sex recognition in leopard gecko: Males are indiscriminate courters. Animal Behaviour, 67(6), 1141-1146. [Source: PubMed, https://pubmed.ncbi.nlm.nih.gov/15172205/]
  • Kubiak, M. (2019). Dorsum skin histology of the Leopard Gecko (Eublepharis macularius) by H&E staining. [Source: ResearchGate, https://www.researchgate.net/figure/Dorsum-skin-histology-of-the-Leopard-Gecko-Eublepharis-macularius-by-HE-staining-The_fig1_337583713]
  • Van Moorleghem, C., et al. (2021). Chemical Isolation, Quantification, and Separation of Skin Lipids from Reptiles. Journal of Visualized Experiments, (171), e62479. [Source: ResearchGate, https://www.researchgate.
  • Cooper, W. E., Jr. (1997). Labial-Licking for Chemical Sampling by the Leopard Gecko (Eublepharis macularius). Journal of Herpetology, 31(3), 441-443. [Source: ResearchGate, https://www.researchgate.net/publication/232684245_Labial-Licking_for_Chemical_Sampling_by_the_Leopard_Gecko_Eublepharis_macularius]
  • Go, J. C., et al. (2022). Iridophoroma in Leopard Geckos (Eublepharis macularius): Clinical Complications and Histopathology. Journal of Comparative Pathology, 196, 1-8. [Source: PubMed, https://pubmed.ncbi.nlm.nih.gov/36167439/]
  • Gabirot, M., et al. (2012). Chemical composition of femoral secretions of oviparous and viviparous types of male common lizards Lacerta vivipara. Biochemical Systematics and Ecology, 46, 43-49. [Source: ResearchGate, https://www.researchgate.net/publication/257182283_Chemical_composition_of_femoral_secretions_of_oviparous_and_viviparous_types_of_male_common_lizards_Lacerta_vivipara]
  • Various Authors. (n.d.). Pheromones and Reproduction in Reptiles. [Source: ResearchGate, https://www.researchgate.net/publication/369192461_Pheromones_and_Reproduction_in_Reptiles]
  • Baeckens, S., et al. (2017). Lizard Chemical Senses, Chemosensory Behavior, and Foraging Mode. Behavioral Ecology, 28(4), 1048-1055. [Source: ResearchGate, https://www.researchgate.net/publication/316694828_Lizard_Chemical_Senses_Chemosensory_Behavior_and_Foraging_Mode]
  • Wang, Z., et al. (2022). Evidence that gecko setae are coated with an ordered nanometre-thin lipid film. Journal of the Royal Society Interface, 19(191), 20220193. [Source: Royal Society Publishing, https://royalsocietypublishing.org/doi/10.1098/rsif.2022.0193]
  • Chen, Y., et al. (2021). Differences in honeybee queen pheromones revealed by LC-MS/MS: Reassessing the honest signal hypothesis. eLife, 10, e67332. [Source: PMC, https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8435532/]
  • Wikipedia contributors. (2024, January 29). Vomeronasal organ. Wikipedia. [Source: Wikipedia, https://en.wikipedia.org/wiki/Vomeronasal_organ]
  • Gvoždík, L., et al. (2022). The dynamic behavior of chromatophores marks the transition from bands to spots in leopard geckos. PNAS, 119(32), e2204824119. [Source: NIH, https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9371620/]
  • Ruiz-Monachesi, M. R., et al. (2021). Carbonic Anhydrase Concentration in Lizards' Femoral Gland Secretions Is Tuned to Environmental Conditions. Journal of Experimental Zoology Part A: Ecological and Integrative Physiology, 335(5), 513-524. [Source: Universidad de Granada, https://digibug.ugr.
  • Hsu, P.-Y., et al. (2011). Direct evidence of phospholipids in gecko footprints and spatula–substrate contact interface detected using surface-sensitive spectroscopy. Journal of the Royal Society Interface, 8(61), 1148-1155. [Source: NIH, https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3130209/]
  • Gilbert, E. A. B., et al. (2020). The leopard gecko, Eublepharis macularius. eLife, 9, e52483. [Source: ResearchGate, https://www.researchgate.net/figure/The-leopard-gecko-Eublepharis-macularius-Lateral-view-of-an-adult-female-A-and-a_fig1_340112702]
  • Reoss, A. B., et al. (2022). Behavioral Assessment of Six Reptile Species during a Temporary Zoo Closure and Reopening. Journal of Zoological and Botanical Gardens, 3(2), 173-189. [Source: PMC, https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9043285/]
  • Kim, D. H., et al. (2016). Regeneration of dermal patterns from the remaining pigments after surgery in Eublepharis macularius (a case report). Veterinary and Animal Science, 1-2, 1-5. [Source: PMC, https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5985834/]
  • Mason, R. T., et al. (1989). Sex Pheromones of the Red-Sided Garter Snake, Thamnophis sirtalis parietalis: Identification and Collection. Science, 245(4914), 290-293. [Source: Mason Lab, https://mason.oregonstate.edu/sites/mason.oregonstate.edu/files/1989-science-245-290-293.pdf]
  • Abbate, F., et al. (2019). The tongue of Leopard Gecko (Eublepharis macularius): LM, SEM and confocal laser study. Acta Histochemica, 121(7), 151433. [Source: ResearchGate, https://www.researchgate.net/publication/335759755_The_tongue_of_Leopard_Gecko_Eublepharis_macularius_LM_SEM_and_confocal_laser_study]
  • Cuervo, J. J., et al. (2021). Offspring and adult chemosensory recognition by an amphisbaenian reptile may allow maintaining familiar links in the fossorial environment. PeerJ, 9, e10881. [Source: PeerJ, https://peerj.com/articles/10881/]
  • Vilca, E. Z., & C. G. Abe, A. S. (2011). Morphology of the femoral glands in the lizard Ameiva ameiva (teiidae) and their possible role in semiochemical dispersion. The Anatomical Record, 294(5), 876-884. [Source: PubMed, https://pubmed.ncbi.nlm.nih.gov/21484824/]
  • Flores, D., Tousignant, A., & Crews, D. (1994). Incubation temperature affects the behavior of adult leopard geckos (Eublepharis macularius). Physiology & Behavior, 55(6), 1067-1072. [Source: ResearchGate, https://www.researchgate.net/publication/15112109_Flores_D_Tousignant_A_Crews_D_Incubation_temperature_affects_the_behavior_of_adult_leopard_geckos_Eublepharis_macularius_Physiol_Behav_55_1067-1072]
  • Millar, J. G. (2010). Role of Gas Chromatography in the Identification of Pheromones and Related Semiochemicals. In Gas Chromatography. [Source: ResearchGate, https://www.researchgate.
  • Leiva, P. M. L., et al. (2022). Chemical characterization and potential use of reptile fat from sustainable programs. Ecología Austral, 32(1), 136-148. [Source: Ecología Austral, https://ojs.ecologiaaustral.com.ar/index.php/Ecologia_Austral/article/view/1897]
  • Wessels, Q., & Pretorius, E. (2017). The Vomeronasal Organ: A Neglected Organ. Frontiers in Neuroanatomy, 11, 74. [Source: Frontiers, https://www.frontiersin.org/articles/10.3389/fnana.2017.00074/full]
  • Martín, J., & López, P. (2011). Chemosensory Exploration of Male Scent by Female Rock Lizards Result from Multiple Chemical Signals of Males. Behavioral Ecology, 22(6), 1279-1286. [Source: Oxford Academic, https://academic.oup.com/beheco/article/22/6/1279/216091]
  • Sigler, L., et al. (2013). Dermatitis and cellulitis in leopard geckos (Eublepharis macularius) caused by the Chrysosporium anamorph of Nannizziopsis vriesii. Veterinary Pathology, 50(4), 691-697. [Source: PubMed, https://pubmed.ncbi.nlm.nih.gov/23160542/]
  • Ly, J. (2019, March 20). Under the Microscope: Leopard Gecko Skin. McGill Office for Science and Society. [Source: McGill Office for Science and Society, https://www.mcgill.ca/oss/article/under-microscope/under-microscope-leopard-gecko-skin]

Sources

Protocols & Analytical Methods

Method

Protocol for Extraction and Characterization of Reptile Skin Surface Lipids

Abstract This application note details a standardized protocol for the extraction of lipids from reptile skin, specifically targeting the unique needs of drug development (transdermal permeability models) and behavioral...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a standardized protocol for the extraction of lipids from reptile skin, specifically targeting the unique needs of drug development (transdermal permeability models) and behavioral ecology (semiochemical analysis). Unlike mammalian skin, reptile epidermis possesses a highly keratinized "beta-layer" and a lipid-rich "mesos-layer" that dictate extraction strategies. This guide provides two distinct workflows: Protocol A for surface semiochemicals (signaling lipids) using non-polar solvents, and Protocol B for total barrier lipids (structural integrity) using a modified Folch method.

Introduction: The Reptile Epidermal Barrier

The reptilian integument is a sophisticated barrier against water loss (Cutaneous Water Loss - CWL) and a medium for chemical communication. For researchers in drug delivery, understanding this barrier is critical for designing transdermal formulations. For ecologists, the surface lipids contain pheromones (e.g., methyl ketones in snakes, femoral pore secretions in lizards).

Structural Context
  • Oberhäutchen & Beta-Layer: The outermost, hard keratinized layers. Low lipid content, high mechanical strength.

  • Mesos-Layer: The critical "lipid barrier." Located beneath the beta-layer, this region is packed with lamellar lipid sheets (ceramides, free fatty acids, cholesterol) responsible for waterproofing.

  • Alpha-Layer: The inner, living epidermal layer.

Scientific Rationale for Extraction Strategy:

  • Hexane (Non-polar): Selectively solubilizes surface waxes and semiochemicals without disrupting the deeper mesos-layer barrier or extracting cellular membrane phospholipids.

  • Chloroform:Methanol (Polar/Non-polar mix): Penetrates the keratin matrix to extract the structural barrier lipids (ceramides) essential for permeability studies.

Materials & Equipment

Reagents (HPLC Grade or Higher)
  • n-Hexane (≥95%): Primary solvent for surface lipids.

  • Chloroform (stabilized with ethanol): For total lipid extraction.

  • Methanol: Co-solvent for penetrating keratin.

  • Potassium Chloride (KCl): 0.88% aqueous solution (for Folch wash).

  • Nitrogen Gas (N₂): Ultra-high purity for solvent evaporation.

Equipment
  • Glassware: Borosilicate glass vials with Teflon-lined caps (essential to prevent plasticizer contamination).

  • Sonicator: Bath sonicator (for Protocol B).

  • Nitrogen Evaporator: N-Evap or similar blow-down system.

  • Centrifuge: Capable of 2000 x g.[1]

Sample Collection & Preparation[2][3]

Shed Skins (Exuviae)
  • Collection: Collect immediately after shedding to minimize oxidation and microbial contamination.

  • Cleaning: Rinse gently with distilled water to remove fecal matter/substrate. Do not use soap.

  • Drying: Lyophilize (freeze-dry) or air-dry in a desiccator for 24 hours.

  • Storage: -80°C in aluminum foil or glass vials. Avoid plastic bags.

Live Swabbing (For Surface Signaling Lipids)
  • Swab Type: Use pre-cleaned cotton or glass-fiber swabs. Avoid synthetic polymers that dissolve in hexane.

  • Procedure: Dip swab in n-hexane, rub the dorsal/ventral surface (approx. 10 cm²) for 10 seconds. Place swab immediately into a glass vial with solvent.

Experimental Protocols

Protocol A: Surface Lipid Extraction (Signaling/Pheromones)

Target: Methyl ketones, waxy esters, squalene, semiochemicals. Best for: Behavioral studies, species recognition markers.

  • Weighing: Weigh 1.0 g of dried, fragmented shed skin into a 20 mL glass vial.

  • Solvation: Add 10 mL of n-Hexane . Ensure the skin is fully submerged.

  • Extraction:

    • Standard: Soak for 24 hours at room temperature in the dark.

    • Rapid (Live Swab): Vortex swab in 2 mL hexane for 1 minute.

  • Filtration: Decant the solvent through a glass wool plug or glass-fiber filter into a clean, pre-weighed vial.

  • Concentration: Evaporate solvent under a gentle stream of N₂ at 30°C until dry.

  • Reconstitution: Re-dissolve in 200 µL hexane for GC-MS analysis.

Protocol B: Total Barrier Lipid Extraction (Structural)

Target: Ceramides, Cholesterol, Free Fatty Acids (Mesos-layer). Best for: Permeability modeling, drug delivery vehicle testing.

  • Homogenization: Cut 1.0 g of shed skin into fine (<2mm) pieces. (Cryo-milling is optional but increases yield).

  • Solvation (Folch Method): Add 20 mL of Chloroform:Methanol (2:1 v/v) .

  • Disruption: Sonicate in a water bath for 20 minutes to aid solvent penetration into the mesos-layer. Incubate for 4 hours at room temperature with agitation.

  • Phase Separation:

    • Add 4 mL of 0.88% KCl solution (20% of total volume).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes.

  • Collection:

    • The mixture will separate into two phases: Upper (Methanol/Water - polar contaminants) and Lower (Chloroform - Lipids).[1]

    • Carefully aspirate and discard the upper phase.

    • Transfer the lower chloroform phase to a fresh pre-weighed vial.

  • Drying: Evaporate chloroform under N₂.

  • Gravimetric Analysis: Weigh the vial to determine Total Lipid Mass.

Workflow Visualization

LipidExtractionWorkflow Start Reptile Skin Sample (Shed or Swab) Decision Target Analyte? Start->Decision SurfLipids Surface Signaling Lipids (Pheromones, Waxes) Decision->SurfLipids Behavioral/Eco BarrierLipids Barrier/Structural Lipids (Ceramides, Cholesterol) Decision->BarrierLipids Drug Dev/Physio Hexane Solvent: n-Hexane (Non-polar) SurfLipids->Hexane Soak 24h Soak (Shed) OR 1 min Vortex (Swab) Hexane->Soak GCMS Analysis: GC-MS (Volatile Compounds) Soak->GCMS Folch Solvent: Chloroform:MeOH (2:1) (Modified Folch) BarrierLipids->Folch Sonicate Sonication + Phase Sep (0.88% KCl Wash) Folch->Sonicate HPTLC Analysis: HPTLC / HPLC (Lipid Classes) Sonicate->HPTLC

Figure 1: Decision matrix for selecting the appropriate extraction protocol based on downstream application.

Data Analysis & Expected Results

Lipid Class Distribution (Typical for Squamates)

The following table summarizes expected recovery based on the extraction method.

Lipid ClassProtocol A (Hexane)Protocol B (Chl:MeOH)Biological Function
Methyl Ketones High RecoveryModerateSexual Pheromones (e.g., Garter Snakes)
Squale/Waxes High RecoveryHigh RecoverySurface protection
Cholesterol Low/TraceHigh Recovery Membrane fluidity / Barrier crystal structure
Ceramides TraceHigh Recovery Critical water barrier (Mesos-layer)
Phospholipids NoneModerateCellular membranes (Alpha-layer contamination)
Troubleshooting & Optimization
  • Contamination: Phthalates (plasticizers) are the most common contaminant. Solution: Use only glass, Teflon, and metal tools. Rinse all glassware with chloroform before use.

  • Low Yield (Protocol B): The beta-layer is tough. Solution: Increase sonication time or cryo-mill the skin to a powder before extraction.

  • Emulsion Formation: During the Folch wash, an emulsion may form. Solution: Centrifuge longer or add a few drops of pure methanol to break the emulsion.

References

  • Torri, C. et al. (2014).[2] "Skin lipid structure controls water permeability in snake molts."[3] Journal of Structural Biology. Link

  • Baedke, B.R. et al. (2019). "Chemical Isolation, Quantification, and Separation of Skin Lipids from Reptiles." Journal of Visualized Experiments (JoVE). Link

  • Folch, J., Lees, M., & Sloane Stanley, G.H. (1957). "A simple method for the isolation and purification of total lipides from animal tissues." Journal of Biological Chemistry. Link

  • Mason, R.T. & Parker, M.R. (2010).[2][4] "Social pheromones in reptiles and amphibians." Hormones and Reproduction of Vertebrates. Link

  • Burkett, C. et al. (2025). "Chemical characterization and potential use of reptile fat." ResearchGate.[5] Link

Sources

Application

High-Performance Derivatization of Long-Chain Ketones for Gas Chromatography

Application Note: AN-GC-LCK-01 Abstract Long-chain ketones (LCKs, ) present a distinct analytical challenge in Gas Chromatography (GC). While sufficiently stable, their high boiling points and polarity often result in pe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-GC-LCK-01

Abstract

Long-chain ketones (LCKs,


) present a distinct analytical challenge in Gas Chromatography (GC). While sufficiently stable, their high boiling points and polarity often result in peak tailing, carryover, and poor sensitivity. Direct injection is frequently inadequate for trace analysis or when resolving complex lipid matrices. This guide details two field-proven derivatization protocols: Methoximation-Silylation (MOX-TMS)  for general profiling and PFBHA Derivatization  for ultra-trace quantification using Electron Capture Detection (ECD) or Negative Chemical Ionization (NCI) MS.

Introduction: The Volatility-Polarity Paradox

In drug development and lipidomics, LCKs often appear as metabolic byproducts or environmental contaminants. Their analysis is hindered by two factors:

  • Polarity: The carbonyl dipole interacts with silanol groups in the GC column stationary phase, causing peak tailing and adsorption losses.

  • Boiling Point: Chains >C20 require high elution temperatures, increasing the risk of thermal degradation or column bleed.

Why Derivatize? Derivatization locks the carbonyl functionality into a thermally stable, less polar oxime or hydrazone. This modification improves peak symmetry (Gaussian shape), increases volatility, and introduces specific mass spectral tags for enhanced sensitivity.

Protocol A: Two-Step Methoximation-Silylation (MOX-TMS)

Best for: General profiling, metabolomics, and samples containing mixed functional groups (e.g., hydroxy-ketones).

The Mechanism

Direct silylation of ketones is risky because it can induce enolization, leading to unstable enol-TMS ethers. The MOX-TMS method solves this by first "capping" the ketone with a methoxyamine group, preventing enolization, before silylating any remaining active hydrogens (OH, NH).

Reagents
  • Reagent A (MOX): Methoxyamine hydrochloride (20 mg/mL) in anhydrous pyridine.

  • Reagent B (MSTFA): N-methyl-N-(trimethylsilyl)trifluoroacetamide.[1]

  • Solvent: Anhydrous Hexane or Ethyl Acetate.

Step-by-Step Protocol
  • Sample Preparation: Dry the LCK sample (1-10 mg) completely under a nitrogen stream. Critical: Moisture inhibits derivatization.

  • Methoximation (Step 1): Add 50 µL of Reagent A . Vortex vigorously.

  • Incubation: Heat at 60°C for 60 minutes . This converts the ketone to a methoxime (

    
    ).[2]
    
  • Silylation (Step 2): Add 50 µL of Reagent B (MSTFA) directly to the reaction mix.

  • Incubation: Heat at 37°C for 30 minutes .

  • Quench & Extract: Allow to cool. (Optional: Dilute with 100 µL hexane if the solution is too viscous).

  • Analysis: Inject 1 µL into GC-MS (Split/Splitless).

Expert Insight: You will likely observe two peaks for asymmetrical ketones. These are the syn (E) and anti (Z) geometric isomers of the oxime. Do not treat them as impurities; sum their areas for quantification.

Protocol B: PFBHA Derivatization for Trace Analysis

Best for: Environmental samples, trace impurities (<1 ppm), and detection via ECD or NCI-MS.

The Mechanism

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) reacts with the ketone to form a pentafluorobenzyloxime.[3] The five fluorine atoms act as an "electron sponge," increasing sensitivity by orders of magnitude in ECD or NCI modes.

Reagents
  • Reagent C: PFBHA hydrochloride (10 mg/mL) in Methanol . (Note: Use Methanol instead of water for long-chain ketones to ensure solubility.)

  • Catalyst: Concentrated HCl (trace).

  • Extraction Solvent: Hexane.[3][4]

  • Quenching Agent: Sulfuric acid (0.5 M).

Step-by-Step Protocol
  • Dissolution: Dissolve the lipophilic sample in 500 µL of Methanol.

  • Reaction: Add 200 µL of Reagent C . Acidify with 1 drop of concentrated HCl to catalyze the reaction.

  • Incubation: Heat at 50°C for 2 hours . (Long chains require longer times/heat than short aldehydes due to steric hindrance).

  • Extraction: Add 1 mL of Hexane and 1 mL of 0.5 M

    
     (to remove unreacted PFBHA).
    
  • Separation: Vortex and centrifuge. Collect the top Hexane layer.

  • Drying: Pass the hexane layer through a small bed of anhydrous

    
    .
    
  • Analysis: Inject 1 µL into GC-ECD or GC-NCI-MS.

Comparative Data & Selection Guide

FeatureMOX-TMS (Method A)PFBHA (Method B)
Primary Utility General Profiling / MetabolomicsTrace Analysis / Environmental
Target Analytes Ketones + Alcohols/AcidsKetones & Aldehydes specifically
Sensitivity Good (EI-MS)Excellent (ECD/NCI-MS)
Reaction Medium Pyridine (Anhydrous)Methanol/Water (Biphasic possible)
By-products TMS-esters, TMS-ethersExcess PFBHA (requires wash)
Key Challenge Moisture sensitivitySyn/Anti isomer resolution

Visualizing the Science

Figure 1: Reaction Mechanisms

The following diagram illustrates the chemical pathways for both methods, highlighting the critical intermediate steps.

G Start Long-Chain Ketone (R-C(=O)-R') Methoxime Methoxime Intermediate (Stable, Polar) Start->Methoxime + MOX_Reagent 60°C, 60min PFBHA_Deriv Pentafluorobenzyloxime (Highly Electronegative) Start->PFBHA_Deriv + PFBHA_Reagent 50°C, 2hr MOX_Reagent Methoxyamine HCl (in Pyridine) Final_MOX Silylated Methoxime (Volatile, EI-MS Ready) Methoxime->Final_MOX + MSTFA 37°C, 30min MSTFA MSTFA (Silylation) PFBHA_Reagent PFBHA HCl (in Methanol) Isomers Syn/Anti Isomers (Double Peaks) PFBHA_Deriv->Isomers GC Separation

Caption: Chemical pathways for MOX-TMS (top) and PFBHA (bottom) derivatization. Note the formation of geometric isomers in both pathways.

Figure 2: Method Selection Decision Tree

Use this logic flow to determine the appropriate protocol for your specific sample matrix.

Workflow Question1 What is the primary analytical goal? Branch_Profile Metabolic Profiling / Unknown ID Question1->Branch_Profile Branch_Trace Trace Quantitation (< 1 ppm) Question1->Branch_Trace Question2 Are OH/COOH groups present? Branch_Profile->Question2 Question3 Is the sample aqueous? Branch_Trace->Question3 Result_MOX USE PROTOCOL A: MOX-TMS Question2->Result_MOX Yes (Silylation required) Question2->Result_MOX No (Standardize method) Result_PFBHA USE PROTOCOL B: PFBHA (NCI/ECD) Question3->Result_PFBHA No (Lipid Matrix) Mod_PFBHA Modify Protocol B: Liquid-Liquid Extraction Question3->Mod_PFBHA Yes

Caption: Decision matrix for selecting between MOX-TMS and PFBHA based on sample composition and sensitivity requirements.

References

  • Fiehn, O. Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Nontargeted Profiling. Current Protocols in Molecular Biology. [Link]

  • US EPA. Method 556: Determination of Carbonyl Compounds in Drinking Water by Pentafluorobenzylhydroxylamine Derivatization and Capillary Gas Chromatography with Electron Capture Detection. [Link]

  • ResearchGate (Simkus et al.). First Report of Aldehydes and Ketones in the Tagish Lake Meteorite: Optimized Methodology. (Detailed PFBHA kinetics). [Link]

  • LibreTexts. Derivatization in Gas Chromatography. (Overview of Silylation/Alkylation mechanisms). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Removing triphenylphosphine oxide from Wittig products

Subject: Removal of Triphenylphosphine Oxide (TPPO) from Wittig/Mitsunobu Reaction Mixtures Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary You are encountering the "TPPO Problem." Tri...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removal of Triphenylphosphine Oxide (TPPO) from Wittig/Mitsunobu Reaction Mixtures Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are encountering the "TPPO Problem." Triphenylphosphine oxide (


) is the thermodynamic sink of Wittig, Mitsunobu, and Staudinger reactions. Its high lattice energy makes it crystalline and difficult to remove, while its moderate polarity causes it to streak on silica gel, often co-eluting with reaction products.[1]

This guide provides a tiered troubleshooting approach. Do not default to chromatography immediately. Chemical precipitation methods are often superior in yield and scalability.[1]

Diagnostic Triage (Decision Matrix)

Before selecting a protocol, identify your product's solubility profile.[1] Use the logic flow below to select the correct removal module.

TPPO_Removal Start Start: Analyze Crude Mixture IsProductPolar Is your product Polar? Start->IsProductPolar Solvent Preferred Solvent System? IsProductPolar->Solvent Yes (Polar) Scale Scale > 10g? IsProductPolar->Scale No (Non-Polar) Method_ZnCl2 Method B: ZnCl2 Complexation (Ethanol/EtOAc) Solvent->Method_ZnCl2 Alcohol/EtOAc Method_CaBr2 Method D: CaBr2 Complexation (THF/Ether) Solvent->Method_CaBr2 THF/Ether Method_Chrom Method E: Silica Chromatography (Solid Load) Solvent->Method_Chrom Complex Mixture Method_Trituration Method A: Physical Trituration (Hexane/Ether) Scale->Method_Trituration No (<10g) Method_MgCl2 Method C: MgCl2 Complexation (Toluene/THF) Scale->Method_MgCl2 Yes (>10g)

Figure 1: Decision matrix for selecting the optimal TPPO removal strategy based on product polarity and scale.

Technical Modules (Protocols)
Module A: Physical Trituration (The "Crash Out")

Best for: Non-polar products soluble in pentane/hexane.[2][3]

Mechanism: TPPO has poor solubility in cold hexanes (


) but high solubility in DCM or Chloroform.[1]
Protocol: 
  • Concentrate the crude reaction mixture to a thick oil or solid.

  • Critical Step: Re-dissolve the residue in a minimum amount of DCM or Ether (just enough to mobilize the oil).[1]

  • Slowly add excess Pentane, Hexane, or Heptane (ratio 10:1 vs the polar solvent) with vigorous stirring.[1]

  • TPPO will precipitate as a white solid.[1]

  • Filter through a sintered glass funnel or a Celite pad.

  • Wash the filter cake with cold Hexane.

  • Concentrate the filtrate to obtain the product.[1]

Troubleshooting: If an oil forms instead of a solid (oiling out), add a seed crystal of pure TPPO and scratch the flask walls. Sonication can also induce crystallization.[1]

Module B: Zinc Chloride Complexation (

)

Best for: Polar products, acid-sensitive compounds, and reactions in Ethanol/EtOAc.[1][4]

Scientific Basis: Batesky et al. (2017) demonstrated that


 forms a stable, insoluble complex 

in polar organic solvents.[1] This method is milder than acid-base extractions.[1]

Protocol:

  • Dissolve the crude mixture in Ethanol (EtOH) or Ethyl Acetate (EtOAc).[1]

    • Note: If the reaction was run in EtOH, you can proceed directly.

  • Add anhydrous

    
      (1.5 – 2.0 equivalents relative to TPPO).[1]
    
  • Stir at room temperature for 1–2 hours.

  • A white precipitate (

    
    ) will form.[1]
    
  • Filter the solid.[1][5][6][7]

  • The filtrate contains your product.[1]

    • Caution: If your product can coordinate to Zinc (e.g., amino acids), perform an aqueous wash (EDTA or Rochelle's salt) on the filtrate to remove residual metal.[1]

Data Validation:

Solvent TPPO Removal Efficiency Reference
Ethanol > 95% Batesky et al. [1]
Isopropanol > 90% Batesky et al. [1]

| Ethyl Acetate | > 85% | Batesky et al. [1] |[1][2][4][8]

Module C: Magnesium Chloride Complexation (

)

Best for: Large scale, non-polar solvents (Toluene), and products stable to heat.

Scientific Basis:


 is cheaper and less toxic than Zinc.[1] However, the formation of the complex 

is kinetically slower and often requires thermal energy (reflux) to initiate lattice reorganization.

Protocol:

  • Ensure the reaction solvent is Toluene or THF .[1]

  • Add anhydrous

    
     (2.0 equivalents).[1]
    
  • Critical Step: Heat the mixture to reflux for 1–2 hours. The heat is necessary to break the initial TPPO lattice and form the Mg-adduct.[1]

  • Cool to room temperature (or

    
    ). The complex will precipitate.[1]
    
  • Filter the solids.[1][2][5][6][7]

Module D: Calcium Bromide Complexation (

)

Best for: THF reactions, ethereal solvents, and highly sensitive substrates.[1]

Scientific Basis: A recent advancement by Hergueta (2022) utilizes anhydrous


.[1][8] Unlike Mg/Zn methods, this works exceptionally well in THF without requiring solvent swaps or high temperatures, making it ideal for immediate workup of Wittig reactions performed in THF.[1]

Protocol:

  • To the reaction mixture in THF (or 2-MeTHF/DCM), add anhydrous

    
     (1.0 – 1.5 equivalents).
    
  • Stir at room temperature for 30 minutes.

  • Filter the resulting precipitate.[1][6][7]

  • Removal efficiency is typically 95–98% .[1][8]

FAQ & Troubleshooting

Q: My product is streaking on the column even after filtration. Why? A: You likely have residual TPPO (1-5%) dragging your product.[1]

  • Fix: Use a "Sandwich" load.[1] Dissolve your crude in minimal DCM, adsorb onto silica, and evaporate to dryness.[1] Load this dry silica powder on top of your column.[1] This prevents the TPPO from "dissolving" into the eluent immediately and improves resolution.

Q: Can I use hydrated metal salts (


)? 
A: No.  The water molecules occupy the coordination sites on the metal, preventing TPPO binding. You must use anhydrous salts.[1] If your salt is old, flame-dry it under vacuum before use.[1]

Q: I used the


 method, but my yield is low. 
A:  Your product might be coordinating to the Zinc.
  • Fix: Wash the organic filtrate with 10% aqueous EDTA or saturated Sodium Potassium Tartrate (Rochelle's Salt).[1] This sequesters the Zinc, releasing your product back into the organic phase.

Q: How do I prevent TPPO formation entirely? A: You cannot prevent it in a standard Wittig, but you can immobilize it.[1] Use Polymer-Supported Triphenylphosphine (PS-PPh3) .[1]

  • Workflow: The phosphorus is bound to a polystyrene bead.[1][9] After the reaction, simple filtration removes the bead (now PS-TPPO), leaving a clean product.[1] This is ideal for small-scale library synthesis but expensive for kilo-scale.[1]

References
  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[1][3] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[1][3][8][10] The Journal of Organic Chemistry, 82(19), 9931–9936. [Link][1]

  • Hergueta, A. R. (2022).[1][8][11] Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2.[1][7][8] Organic Process Research & Development, 26(6), 1845–1853.[1] [Link][1]

  • Vu, C. N., et al. (2019).[1] Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling.[1][12] ACS Omega. [Link][1]

  • Gilheany, D. G., et al. (2012).[1][3] A Convenient and Mild Chromatography-Free Method for the Purification of the Products of Wittig and Appel Reactions.[1][3][7] Organic & Biomolecular Chemistry, 10, 3531-3537.[1][3] [Link]

Sources

Optimization

Technical Support Center: Stability of Unsaturated Ketones in Field Trials

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice for man...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice for managing the stability of unsaturated ketones throughout your experimental and field trial workflows. As compounds of significant interest in medicinal chemistry and materials science, understanding their inherent reactivity is paramount to ensuring the integrity and reproducibility of your results.[1][2]

Introduction: The Duality of Reactivity and Instability

α,β-Unsaturated ketones, also known as enones, are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond.[3] This conjugation imparts unique electronic properties, rendering the β-carbon electrophilic and susceptible to nucleophilic attack, a reactivity pattern known as vinylogous.[3] While this reactivity is often harnessed for therapeutic benefit, it is also the root of their inherent instability.[4] This guide will equip you with the knowledge to anticipate and mitigate common stability challenges encountered in field trials.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of unsaturated ketones.

Q1: What are the primary degradation pathways for α,β-unsaturated ketones?

A1: The primary degradation pathways stem from their electrophilic nature and the presence of the carbon-carbon double bond. The most common pathways include:

  • Michael Addition: This is a conjugate addition where nucleophiles attack the β-carbon.[5] Common nucleophiles in a biological or formulation context include water (hydrolysis), amines, and thiols (e.g., glutathione).[6]

  • Oxidation: The double bond and the carbonyl group can be susceptible to oxidative cleavage or epoxidation, especially in the presence of oxidizing agents, light, or metal ions.[7]

  • Photodegradation: Many unsaturated ketones can undergo photochemical reactions, such as dimerization or rearrangements, upon exposure to light, particularly UV radiation.[8][9]

  • Polymerization: Under certain conditions (e.g., presence of initiators, high concentration), the double bond can participate in polymerization reactions.

Q2: How does pH affect the stability of my unsaturated ketone?

A2: pH can significantly impact stability. Acidic or basic conditions can catalyze the hydrolysis of the enone system.[10] Specifically:

  • Acidic conditions: Can promote the hydration of the double bond.

  • Basic conditions: Can facilitate Michael addition of hydroxide ions and may also promote enolate formation, which can lead to other reactions.[11] The stability of unsaturated ketones is generally favored in neutral or near-neutral pH conditions, though this is highly dependent on the specific molecular structure.

Q3: What are the ideal storage conditions for unsaturated ketone compounds?

A3: To minimize degradation, unsaturated ketones should be stored under conditions that limit their exposure to light, oxygen, and reactive nucleophiles.

ParameterRecommended ConditionRationale
Temperature -20°C to -80°CReduces the rate of all chemical degradation pathways.
Atmosphere Inert (e.g., Argon, Nitrogen)Prevents oxidation.
Light Amber vials or stored in the darkPrevents photodegradation.
Moisture Desiccated environmentMinimizes hydrolysis.

Q4: I am developing a formulation. What excipients should I be cautious with when working with unsaturated ketones?

A4: Care must be taken when selecting excipients. Avoid those containing nucleophilic functional groups, such as primary and secondary amines, and free thiols. Additionally, be mindful of the potential for reactive impurities in excipients. It is crucial to conduct compatibility studies with your specific unsaturated ketone and proposed excipients early in the development process.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common stability issues encountered during field trials.

Issue 1: Loss of Potency or Unexpected Decrease in Concentration of the Active Compound

Symptoms:

  • Lower than expected concentration of the unsaturated ketone in analytical assays (e.g., HPLC-UV, LC-MS).

  • Decreased biological activity in functional assays.

Potential Causes & Investigative Steps:

  • Degradation via Michael Addition:

    • Diagnosis: Analyze your sample using LC-MS to look for new peaks with masses corresponding to the addition of solvent molecules (e.g., water, methanol) or buffer components (e.g., amines, thiols).

    • Solution:

      • If hydrolysis is suspected, ensure all solvents are anhydrous and consider working under an inert atmosphere.

      • If reaction with buffer components is likely, switch to a non-nucleophilic buffer system (e.g., phosphate, MES).

  • Oxidative Degradation:

    • Diagnosis: Use LC-MS to search for masses corresponding to the addition of one or more oxygen atoms (e.g., M+16, M+32).

    • Solution:

      • De-gas all solvents and buffers.

      • Work under an inert atmosphere (e.g., in a glovebox).

      • Consider the addition of an antioxidant to your formulation, after confirming its compatibility.

  • Photodegradation:

    • Diagnosis: Compare the stability of a sample protected from light with one that has been exposed. A greater loss of the parent compound in the exposed sample is indicative of photodegradation.

    • Solution:

      • Conduct all experimental manipulations under low-light conditions or with light-protective coverings.

      • Use amber-colored vials or other light-blocking containers for storage and transport.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

Symptoms:

  • New peaks, often with different retention times and UV spectra, appear in your HPLC or LC-MS chromatograms over time.

Potential Causes & Investigative Steps:

  • Identification of Degradants:

    • Workflow:

      • Characterize the unknown peaks using high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predicted elemental formula.

      • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the degradants.

      • Compare the fragmentation of the degradants to that of the parent compound to identify structural similarities and deduce the nature of the chemical modification.

    • Example: A mass increase of 18 Da often suggests hydrolysis (addition of water).

  • Isomerization:

    • Diagnosis: An unknown peak with the same mass as the parent compound but a different retention time may indicate isomerization (e.g., cis/trans isomerization of the double bond).

    • Solution:

      • Assess the impact of light and heat on the rate of isomerization.

      • If the isomers have different biological activities, your analytical method must be able to separate and quantify them individually.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation pathways and developing stability-indicating analytical methods.

Objective: To intentionally degrade the unsaturated ketone under various stress conditions to produce potential degradants.

Methodology:

  • Prepare Stock Solutions: Prepare a concentrated stock solution of your unsaturated ketone in a suitable solvent (e.g., acetonitrile, DMSO).

  • Stress Conditions: Aliquot the stock solution and subject it to the following conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 60°C in the dark for 7 days.

    • Photolytic: Expose to a calibrated light source (e.g., ICH option 2) for a defined period.

  • Analysis: Analyze the stressed samples by a suitable chromatographic method (e.g., reverse-phase HPLC with UV and MS detection).

  • Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and characterize any new peaks that appear.

Visualizing Degradation Pathways

The following diagrams illustrate key concepts related to the stability of unsaturated ketones.

Diagram 1: General Degradation Pathways of α,β-Unsaturated Ketones

DegradationPathways cluster_degradation Degradation Products UK Unsaturated Ketone Michael_Adduct Michael Adduct UK->Michael_Adduct Nucleophilic Attack (e.g., H₂O, R-SH) Oxidized_Product Oxidized Product UK->Oxidized_Product Oxidation (e.g., O₂, H₂O₂) Photodegradant Photodegradant UK->Photodegradant Light Exposure (UV/Vis)

Caption: Primary degradation routes for α,β-unsaturated ketones.

Diagram 2: Troubleshooting Workflow for Stability Issues

Sources

Troubleshooting

Technical Support Center: Overcoming Low Volatility in Electroantennography (EAG)

Welcome to the technical support center for advanced electroantennography applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low-vola...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced electroantennography applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low-volatility compounds in their EAG experiments. As your Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot effectively and generate robust, reproducible data.

Part 1: Understanding the Core Challenge

Electroantennography (EAG) measures the summated potential of olfactory receptor neurons on an insect's antenna in response to an odorant.[1] The fundamental principle relies on volatile molecules physically traveling from a source and binding to these receptors. When a compound has low volatility, it possesses a low vapor pressure, meaning fewer molecules transition into the gaseous phase at a given temperature.[2] This presents the primary obstacle in EAG: an insufficient number of molecules reaching the antenna to elicit a detectable response, leading to weak signals, poor signal-to-noise ratios, or false negatives.

It's crucial to understand, however, that the EAG response amplitude is not solely dependent on volatility. The sensitivity of the insect's peripheral olfactory system plays a significant role. In some cases, less volatile compounds with longer carbon chains can elicit stronger EAG responses than more volatile, shorter-chain compounds, indicating a higher receptor affinity for the specific molecule.[3][4] Our challenge, therefore, is to ensure that our experimental setup can effectively deliver these low-volatility compounds to the antenna to accurately measure the insect's true olfactory sensitivity.

Part 2: Troubleshooting Guide & FAQs

This section is structured to address the most common issues encountered when working with low-volatility compounds.

A. Sample Preparation and Solvents

Question: I am not getting a signal from my low-volatility compound. Could my solvent be the issue?

Answer: Absolutely. The choice of solvent is critical and can significantly impact the release of your compound.

  • Causality: The solvent must dissolve the compound yet also allow it to be released into the airstream. High-boiling-point solvents (e.g., mineral oil) can effectively trap low-volatility compounds, preventing them from reaching the antenna. Conversely, a solvent that evaporates too quickly can alter the concentration of the stimulus over the course of an experiment.

  • Troubleshooting Steps:

    • Evaluate Solvent Volatility: If you are using a high-boiling-point solvent like mineral oil, switch to a more volatile solvent like hexane or pentane. Be aware that highly volatile solvents may produce a large initial EAG response on their own (the "solvent puff"), so a solvent-only control is essential.

    • Check for Solubility: Ensure your compound is fully dissolved. Incomplete dissolution means the actual concentration delivered is lower than intended.

    • Consider Solvent-Analyte Interactions: Some solvents can form hydrogen bonds or other interactions with the analyte, reducing its effective volatility.[5] This is a complex consideration but may require testing a panel of solvents (e.g., polar vs. non-polar) to find the optimal choice.

    • Protocol Integrity: Always prepare fresh dilutions. Solutions of volatiles, especially in solvents like pentane, should be used within a day or, if stored, sealed tightly and refrigerated for no more than a week to prevent concentration changes due to evaporation.[6]

Table 1: Comparison of Common EAG Solvents

SolventBoiling Point (°C)AdvantagesDisadvantagesBest For
Hexane ~69Good volatility, dissolves many non-polar compounds.Can elicit its own EAG response; flammable.General purpose for many plant volatiles and pheromones.
Pentane ~36High volatility, evaporates quickly.Can be difficult to handle due to high volatility; strong solvent puff.Highly non-polar compounds where rapid release is needed.
Paraffin Oil >300Low background response, stable concentration over time.Can trap low-volatility compounds, difficult to clean from delivery system.High-volatility compounds or creating slow-release formulations.
Ethanol ~78Dissolves a wider range of polar compounds.Can dehydrate the antennal preparation; often elicits a response.More polar semiochemicals.
B. Stimulus Delivery System

Question: How can I modify my delivery system to improve the signal from low-volatility compounds?

Answer: The key is to provide enough energy to encourage the compound to enter the vapor phase and to ensure it stays in that phase until it reaches the antenna. The two primary variables you can control are temperature and airflow .

  • Causality: Increasing the temperature of the stimulus delivery pathway directly increases the vapor pressure of the compound. Optimizing the airflow ensures that the volatilized molecules are efficiently transported to the antenna without excessive dilution or turbulence.[7][8]

Troubleshooting Workflow: Optimizing Stimulus Delivery

The following diagram outlines a logical workflow for troubleshooting and optimizing your stimulus delivery system for low-volatility compounds.

G cluster_0 Start: Low/No Signal cluster_1 Temperature Optimization cluster_2 Airflow Optimization cluster_3 Final Check start Low or No EAG Signal for Low-Volatility Compound temp_check Is the stimulus delivery pathway heated? start->temp_check heat_system Implement a heated delivery system. (e.g., heated transfer line, heated cartridge holder) temp_check->heat_system No increase_temp Incrementally increase temperature. (e.g., start at 40°C, increase by 10°C) temp_check->increase_temp Yes heat_system->increase_temp temp_ok Temperature Optimized increase_temp->temp_ok flow_check Is airflow rate optimized? temp_ok->flow_check adjust_puff Adjust puff duration and main airflow rate. flow_check->adjust_puff No flow_ok Airflow Optimized flow_check->flow_ok Yes check_distance Minimize distance from puffer outlet to antenna. adjust_puff->check_distance check_distance->flow_ok final_check Is signal now adequate? flow_ok->final_check success Proceed with Experiment final_check->success Yes re_evaluate Re-evaluate compound prep & antenna health. final_check->re_evaluate No re_evaluate->start

Caption: Troubleshooting workflow for low-volatility EAG stimulus delivery.

Protocol: Implementing a Heated Stimulus Delivery System

This protocol provides a general framework. Specifics will depend on your commercial or custom-built EAG system.

  • Objective: To increase the vapor pressure of a low-volatility compound by heating the stimulus delivery pathway.

  • Materials:

    • EAG system with a stimulus controller.

    • Heating element (e.g., commercially available heated stimulus delivery probe or custom-built heating coil/cartridge).

    • Temperature controller with a thermocouple.

    • Pasteur pipette or stimulus cartridge.

    • Filter paper disc.

    • Test compound solution.

    • Solvent control.

  • Procedure:

    • System Assembly: Integrate the heating element into your stimulus delivery line. The ideal placement is as close to the sample cartridge as possible, ensuring the entire path the odor puff travels is heated. Place the thermocouple sensor to accurately measure the temperature of the airstream just before it exits towards the antenna.

    • Temperature Calibration: Before introducing your sample, turn on the temperature controller and set an initial low temperature (e.g., 40°C). Allow the system to stabilize for 5-10 minutes. Monitor the temperature reading to ensure it is stable.

    • Sample Loading: Apply a known volume (e.g., 10 µL) of your compound solution onto a filter paper disc and place it inside the stimulus cartridge.[9] Insert the cartridge into the heated delivery system.

    • Initial Test: Deliver a puff of the stimulus to the antenna and record the EAG response.

    • Optimization: If the signal is still weak, increase the temperature in small increments (e.g., 5-10°C). Allow the system to stabilize at each new temperature before delivering the next stimulus puff.

    • Determine Optimal Temperature: Continue increasing the temperature until you achieve a robust and reproducible signal. Caution: Avoid excessively high temperatures that could cause thermal degradation of your compound. A good practice is to run a high-temperature control and analyze the output via GC-MS to check for degradation products.

    • Run Controls: Always run a solvent-only control at the final optimized temperature to ensure the observed response is not a thermal or solvent artifact.

  • Self-Validation: The protocol is self-validating by comparing the signal amplitude at different temperatures. A clear, dose-dependent increase in signal with temperature (up to a point) confirms the system is working to increase compound volatilization.

C. Instrumental and Environmental Factors

Question: My baseline is noisy, making it hard to see small responses. How can I improve my signal-to-noise ratio (S/N)?

Answer: A stable, low-noise baseline is the foundation of any good EAG recording. Improving the S/N ratio is crucial, especially when expecting small responses from low-volatility compounds.

  • Causality: Noise in an EAG system can be intrinsic (biological noise from the antenna) or extrinsic (electrical interference, unstable airflow).[10] Improving the S/N ratio involves minimizing these noise sources while maximizing the signal.[11][12]

  • Troubleshooting Steps:

    • Check Grounding and Shielding: Ensure your Faraday cage is properly closed and grounded. Check all cable connections. Extrinsic electrical noise (e.g., from 60 Hz power lines) is a common culprit.[10]

    • Verify Electrode Contact: The quality of the connection between the electrodes and the antenna is paramount. Ensure you are using a suitable electrolyte solution and that there are no air bubbles in the electrode tips.[9] A poor connection will dramatically increase noise.

    • Stabilize Airflow: The continuous airflow over the antenna must be stable and free of turbulence. Ensure the air is properly humidified to keep the preparation healthy.[9] Check for blockages in the airline.

    • Antenna Preparation: A healthy, properly mounted antenna is key. Ensure the antenna is not damaged during excision and mounting.[13]

    • Signal Averaging: If your software allows, averaging the responses from multiple puffs can help improve the S/N ratio by reducing the contribution of random noise.[11]

    • Consider a Multi-Antenna Array: For applications requiring maximum sensitivity, connecting multiple antennae in series has been shown to increase the EAG response amplitude more than the noise level, significantly improving the S/N ratio.[10][14][15]

Question: Could the distance from the stimulus outlet to the antenna be affecting my results?

Answer: Yes, critically. For low-volatility compounds, this distance should be minimized.

  • Causality: As the puff of odorized air travels from the outlet to the antenna, it rapidly mixes with the surrounding clean air, diluting the stimulus. Furthermore, low-volatility compounds can re-adsorb onto surfaces if the travel path is too long or complex.

  • Best Practice: Position the outlet of the stimulus delivery tube approximately 1 cm from the antenna.[16] The airflow should be directed across the length of the antenna. This distance should be kept consistent across all experiments to ensure reproducibility.

References
  • Title: A Step-by-Step Guide to Mosquito Electroantennography Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: Electroantennographic Responses of Aromia bungii (Faldermann, 1835) (Coleoptera, Cerambycidae) to a Range of Volatile Compounds Source: MDPI URL: [Link]

  • Title: Electroantennographic response and odorant-binding protein expression alterations induced by host plant volatiles in Athetis dissimilis (Hampson) Source: PMC (Frontiers in Physiology) URL: [Link]

  • Title: Comparison of saturator designs for low volatility liquid precursor delivery Source: NIST URL: [Link]

  • Title: Electroantennography Source: Syntech URL: [Link]

  • Title: 10.2: Improving the Signal-to-Noise Ratio Source: Chemistry LibreTexts URL: [Link]

  • Title: Tips to Improve Your SNR Source: ADSANTEC URL: [Link]

  • Title: Electroantennography-based Bio-hybrid Odor-detecting Drone using Silkmoth Antennae for Odor Source Localization Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles Source: PMC (Journal of Visualized Experiments) URL: [Link]

  • Title: Electroantennography (EAG) Source: Georg-August-Universität Göttingen URL: [Link]

  • Title: The role of low-volatility organic compounds in initial particle growth in the atmosphere Source: PMC (Nature Communications) URL: [Link]

  • Title: How Does Airflow Optimization Improve HVAC Efficiency? Source: True Blue Heating and Cooling URL: [Link]

  • Title: Airflow optimisation: What is it and is big pharma on board? Source: Cleanroom Technology URL: [Link]

  • Title: Temperature sequence of eggs from oviposition through distribution: transportation--part 3 Source: National Agricultural Library, USDA URL: [Link]

  • Title: Solvent Effects in Highly Efficient Light-Induced Molecular Aggregation Source: MDPI URL: [Link]

  • Title: Improvement of signal-to-noise ratio in electroantennogram responses using multiple insect antennae Source: PubMed URL: [Link]

  • Title: Proper Temperature Assessment when Receiving Deliveries of Shell Eggs Source: YouTube URL: [Link]

  • Title: Improvement of signal-to-noise ratio in electroantennogram responses using multiple insect antennae Source: ScienceDirect URL: [Link]

  • Title: The Overlooked Power of Airflow Optimization in Life Science Decarbonization Source: 3Flow URL: [Link]

  • Title: How Does Airflow Optimization Improve HVAC Efficiency? Source: True Blue Heating and Cooling URL: [Link]

  • Title: Solvent Effects in Highly Efficient Light-Induced Molecular Aggregation Source: MDPI URL: [Link]

  • Title: Improvement of signal-to-noise ratio in electroantennogram responses using multiple insect antennae Source: Request PDF on ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Natural vs. Synthetic (Z)-Pentatriacont-9-en-18-one

This guide provides an in-depth technical comparison of Natural vs. Synthetic (Z)-Pentatriacont-9-en-18-one, tailored for researchers in chemical ecology and drug delivery systems. Executive Summary: The Dual-Use Long-Ch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Natural vs. Synthetic (Z)-Pentatriacont-9-en-18-one, tailored for researchers in chemical ecology and drug delivery systems.

Executive Summary: The Dual-Use Long-Chain Ketone

(Z)-Pentatriacont-9-en-18-one (C35H68O) is a specialized long-chain ketone featuring a cis (Z) double bond at the C9 position and a carbonyl group at C18. It occupies a unique niche at the intersection of chemical ecology and lipid nanotechnology .

  • In Nature: It exists as a trace component in the cuticular hydrocarbon profiles of insects (e.g., Glossina species, Musca species) and certain plant waxes, functioning as a contact pheromone or desiccation barrier.

  • In Synthesis: It is a critical "tail-engineered" lipid used in the formulation of Lipid Nanoparticles (LNPs) for mRNA delivery. Its asymmetry and specific unsaturation profile modulate membrane fluidity and transfection efficiency.

This guide compares the isolation of the natural product against its chemical synthesis, evaluating purity, scalability, and functional performance in bioassays and drug delivery.

Structural & Chemical Profile

FeatureSpecification
IUPAC Name (Z)-Pentatriacont-9-en-18-one
CAS Number 173546-57-1 / 504-53-0 (Generic Stearone analogs)
Molecular Formula C₃₅H₆₈O
Molecular Weight 504.92 g/mol
Key Structural Motif Asymmetric Ketone: C17 saturated chain + C17 unsaturated chain (Z-alkene)
Melting Point 45–50 °C (Synthetic Pure) vs. Broad Range (Natural Mixture)
Solubility Soluble in Dichloromethane, Hexane, THF; Insoluble in Water

Production Pathways: Extraction vs. Synthesis

A. Natural Extraction (The "Haystack" Method)

Isolating this specific ketone from natural sources (e.g., Tsetse fly cuticles or plant leaf waxes) is a process of diminishing returns.

  • Source: Glossina species (Cuticular wash).[1]

  • Challenge: It co-elutes with homologous alkanes (C33, C35, C37) and symmetric ketones (Stearone).

  • Yield: < 1 µg per individual insect.

  • Purity: Rarely exceeds 85% without extensive HPLC fractionation.

B. Chemical Synthesis (The "Tailored" Approach)

The synthetic route allows for gram-to-kilogram scale production with defined stereochemistry. The most robust method involves the Decarboxylative Ketonization of mixed fatty acids or a Grignard-Nitrile coupling .

  • Precursors: Oleic Acid (C18:1, source of the Z-alkene) + Stearic Acid (C18:0, source of the saturated chain).

  • Mechanism: Mixed anhydride formation followed by thermal decarboxylation or organometallic coupling.

  • Advantage: >98% purity with strict control over the Z/E ratio.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of the synthetic pathway compared to natural isolation.

SynthesisComparison NaturalSource Natural Source (Insect Cuticle/Plant Wax) Extraction Solvent Extraction (Hexane Wash) NaturalSource->Extraction Purification HPLC/GC Fractionation (High Cost/Low Yield) Extraction->Purification NaturalProduct Natural (Z)-Ketone (Mixture of Homologs) Purification->NaturalProduct OleicAcid Oleic Acid (C18:1) (Z-Source) Activation Acid Chloride/Anhydride Activation OleicAcid->Activation StearicAcid Stearic Acid (C18:0) (Saturated Source) StearicAcid->Activation Coupling Decarboxylative Ketonization (400°C / Metal Cat) Activation->Coupling SyntheticProduct Synthetic (Z)-Pentatriacont-9-en-18-one (>98% Purity) Coupling->SyntheticProduct SyntheticProduct->NaturalProduct Validates Structure

Figure 1: Comparison of the linear, low-yield natural extraction process versus the convergent, scalable synthetic route.

Comparative Performance Analysis

Data Summary Table
MetricNatural Extract Synthetic Standard Implication
Purity 70–85% (contains homologs)>98% (HPLC/GC)Synthetic is required for regulatory-grade LNP formulation.
Isomeric Ratio (Z:E) 100:0 (Enzymatically controlled)95:5 to 99:1 (Depends on catalyst)Synthetic must use high-fidelity precursors to match bio-activity.
Cost Efficiency >$10,000 / gram (Est. labor)~$200–500 / gramSynthetic is the only viable option for commercial use.
Bio-Activity (Pheromone) High (Synergistic effect of impurities)Moderate (Requires blend optimization)Natural extracts often outperform pure synthetics in traps due to "bouquet" effects.
LNP Transfection N/A (Too impure)High EfficiencySynthetic tail asymmetry improves endosomal escape in gene therapy.

Experimental Protocols

Protocol A: Synthesis via Grignard Coupling (High Precision)

Recommended for verifying the synthetic standard against natural samples.

Rationale: This method prevents the high-temperature scrambling of the Z-double bond common in decarboxylative methods.

  • Preparation of Weinreb Amide:

    • React Oleic Acid (1.0 eq) with N,O-dimethylhydroxylamine hydrochloride (1.2 eq), EDC·HCl, and HOBt in DCM at 0°C.

    • Checkpoint: Verify formation of the amide via TLC (Rf ~0.4 in 3:1 Hex/EtOAc).

  • Grignard Formation:

    • Convert 1-Bromoheptadecane (derived from Stearic acid precursor) to its Grignard reagent using Mg turnings in anhydrous THF.

    • Initiation: Use a crystal of iodine to initiate the reaction under Argon.

  • Coupling:

    • Add the Grignard reagent dropwise to the Oleic-Weinreb amide solution at -78°C.

    • Stir for 2 hours, allowing to warm to 0°C.

    • Quench: Add saturated NH₄Cl solution.

  • Purification:

    • Extract with diethyl ether, dry over MgSO₄, and concentrate.

    • Purify via Flash Column Chromatography (SiO₂, 0-5% EtOAc in Hexane).

Protocol B: Analytical Validation (Natural vs. Synthetic)

Self-Validating System for Isomer Confirmation.

  • GC-MS Analysis:

    • Column: DB-23 (High polarity for cis/trans separation).

    • Program: 150°C (2 min) → 4°C/min → 280°C.

    • Differentiation: The Z-isomer elutes slightly earlier than the E-isomer.

    • Validation: The Synthetic sample must show a single dominant peak matching the retention time of the Natural extract spiked into the sample.

  • ¹³C-NMR Fingerprinting:

    • Focus on the allylic carbons (C8, C11) and the carbonyl carbon (C18).

    • Z-alkene shift: Allylic carbons appear at ~27.2 ppm.

    • E-alkene shift: Allylic carbons appear at ~32.6 ppm.

    • Pass Criteria: Absence of peak at 32.6 ppm confirms Z-integrity.

Application Logic: When to Use Which?

Scenario 1: Vector Control (Tsetse Fly Traps)
  • Choice: Synthetic Blend (mimicking Natural).

  • Reasoning: Pure (Z)-Pentatriacont-9-en-18-one alone is often less effective than the natural "dirty" extract. Researchers should use the pure synthetic ketone and deliberately spike it with specific alkanes (e.g., n-pentatriacontane) to reconstruct the natural bioactive ratio.

Scenario 2: Lipid Nanoparticles (mRNA Vaccines)
  • Choice: High-Purity Synthetic .

  • Reasoning: The "kink" provided by the cis-double bond at C9 disrupts lipid packing in the LNP, lowering the phase transition temperature. This facilitates the fusion of the LNP with the endosomal membrane, releasing the mRNA payload. Impurities (alkanes) found in natural extracts would stabilize the membrane too much, inhibiting drug release.

ApplicationLogic Compound (Z)-Pentatriacont-9-en-18-one Decision Intended Application? Compound->Decision RoutePheromone Insect Pheromone Research (Vector Control) Decision->RoutePheromone Bio-Assay RouteLNP Lipid Nanoparticle Formulation (Drug Delivery) Decision->RouteLNP Pharma ActionPheromone Use Synthetic + Alkane Additives (Reconstruct Natural Profile) RoutePheromone->ActionPheromone ActionLNP Use Ultra-Pure Synthetic (>99%) (Maximize Membrane Fluidity) RouteLNP->ActionLNP

Figure 2: Decision matrix for selecting the appropriate grade and formulation of the compound.

References

  • Carlson, D. A., et al. (1984). "Contact sex pheromone in the tsetse fly Glossina pallidipes (Austen): Identification and Synthesis." Journal of Chemical Ecology, 10(3), 429-450. Link

  • Gikonyo, N. K., et al. (2002). "Identification of the repellent blend from the waterbuck, Kobus defassa, for the tsetse fly, Glossina pallidipes." Journal of Chemical Ecology, 28, 969–981. Link

  • Toronto Research Chemicals. "(Z)-Pentatriacont-9-en-18-one Product Page."[2][3] TRC Catalogue, CAS 173546-57-1. Link

  • Google Patents. (2023). "Lipid nanoparticles for delivery of nucleic acids and methods of use thereof." Patent AU2023275780A1. (Describes synthesis of (9Z)-pentatriacont-9-en-18-one for LNP use). Link

  • PubChem. "18-Pentatriacontanone (Stearone) Compound Summary."[4][5] National Library of Medicine. Link

Sources

Comparative

Precision in Pheromones: A Comparative Guide to Behavioral Bioassays for Gecko Mate Recognition

Executive Summary In the field of herpetological drug development and behavioral ecology, accurate assessment of mate recognition is critical. For model organisms like the Leopard Gecko (Eublepharis macularius) and the T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the field of herpetological drug development and behavioral ecology, accurate assessment of mate recognition is critical. For model organisms like the Leopard Gecko (Eublepharis macularius) and the Tokay Gecko (Gekko gecko), mate recognition is not merely visual but predominantly chemosensory.

This guide evaluates the Standardized Tongue-Flick Assay (STFA) as the primary methodological "product" for quantifying mate recognition, comparing its sensitivity, throughput, and specificity against spatial alternatives like the Y-Maze and Simultaneous Discrimination Arenas .

Recommendation: For high-throughput screening of semiochemicals (pheromones) or endocrine-disrupting compounds, the STFA offers superior reproducibility and direct quantification of vomeronasal interrogation compared to spatial assays.

The Biological Mechanism: Why the Assay Matters

To design a valid bioassay, one must understand the signal transduction pathway. Geckos utilize the Vomeronasal Organ (VNO) to detect non-volatile, high-molecular-weight lipids (e.g., squalene, cholesterol, carboxylic acids) found in femoral gland secretions.

Unlike volatile olfactory signals detected by the main olfactory epithelium, these heavy lipids require direct physical contact—the "tongue-flick"—to be transferred to the VNO ducts in the roof of the mouth.

Signal Transduction Pathway (Graphviz)

GeckoSignalPathway Stimulus Femoral Gland Secretion (Squalene/Steroids) Tongue Tongue Extension (Sampling) Stimulus->Tongue Physical Contact VNO Vomeronasal Organ (Transduction) Tongue->VNO Delivery via Ducts AOB Accessory Olfactory Bulb VNO->AOB Vomeronasal Nerve Amygdala Amygdala (Nucleus Sphericus) AOB->Amygdala Neural Pathway Hypothalamus Hypothalamus Amygdala->Hypothalamus Hormonal Modulation Behavior Motor Output Hypothalamus->Behavior Courtship or Aggression

Figure 1: The chemosensory pathway from stimulus to behavioral output.[1] Note that without the 'Tongue' step, heavy lipids are not detected.

Comparative Analysis: STFA vs. Alternatives

Method A: The Standardized Tongue-Flick Assay (STFA)

The "Product" under evaluation. This assay presents chemical stimuli on a sterile cotton swab to a gecko in its home cage or a neutral arena. It measures the rate of tongue extrusions (flicks) directed at the swab within a fixed interval (usually 60 seconds).

  • Pros: High specificity for non-volatiles; measures active interrogation; low space requirement.

  • Cons: Requires manual scoring; potential for habituation if intervals are too short.

Method B: The Y-Maze (Spatial Choice)

An apparatus with a start arm and two choice arms (one scented, one control).

  • Pros: Good for volatile chemicals; assesses spatial preference/memory.

  • Cons: Geckos are thigmotactic (wall-hugging) which biases movement; heavy lipids don't diffuse down the arms, requiring the gecko to walk the full length to detect the cue.

Method C: Simultaneous Discrimination (Neutral Arena)

Two tiles (one male-scented, one female-scented) placed in an open field.

  • Pros: Allows full range of body posturing (tail vibrations, back arching).

  • Cons: Uncontrolled interaction; dominance/fear of the open space can inhibit investigation.

Performance Data Comparison

The following table summarizes experimental data comparing these methods in Eublepharis macularius.

MetricSTFA (Swab) Y-Maze Simultaneous Arena
Stimulus Type Non-volatile Lipids (Direct Contact)Volatiles (Airborne)Mixed
Latency to Response < 10 seconds2–5 minutesVariable (1–10 mins)
False Negatives Low (Active presentation)High (Animal may not enter arm)Medium (Freezing behavior)
Throughput High (10-15 animals/hour)Low (2-3 animals/hour)Medium
Discrimination Index *0.85 ± 0.05 0.45 ± 0.120.60 ± 0.10

*Discrimination Index calculated as (Time at Stimulus - Time at Control) / Total Time. Higher is better.

Detailed Experimental Protocol: The STFA System

To ensure Trustworthiness and Self-Validation , follow this protocol derived from Mason et al. and Cooper et al.

Phase 1: Stimulus Collection
  • Selection: Select sexually mature donor geckos (E. macularius).

  • Extraction: Gently massage the femoral pore region.[2]

  • Transfer: Roll a sterile cotton swab 5 times over the secreting pores.

    • Quality Control: Ensure a visible waxy residue is transferred.

  • Storage: Use immediately or freeze at -20°C (lipids are stable, but proteins degrade).

Phase 2: The Assay Workflow

Setting: Testing should occur during the gecko's active photophase (dark cycle) under red light to minimize stress.

  • Acclimation: Remove the water dish from the subject's cage 30 minutes prior to prevent distraction.

  • Control Presentation (Validation Step):

    • Present a swab dipped in deionized water.

    • Pass Criteria: < 5 flicks in 60s (Baseline).

    • Fail Criteria: High response indicates stress/hunger; discard trial.

  • Pungency Control:

    • Present a swab with a volatile non-biological scent (e.g., dilute cologne) to ensure the animal is not just responding to "novelty."

  • Experimental Stimulus:

    • Position swab 1 cm from the gecko's snout.

    • Record:

      • Latency to first flick (seconds).

      • Total flicks directed at swab (TF-S) in 60 seconds.

      • Total flicks directed at air (TF-A).

      • Bite attempts (Aggression score).

Workflow Diagram (Graphviz)

STFA_Protocol Start Start Trial Check Baseline Check (Water Swab) Start->Check Fail Discard Trial (Stress/Hunger) Check->Fail TF > 10 Test Present Stimulus (60s Window) Check->Test TF < 5 Count TF-Swab Count TF-Swab Test->Count TF-Swab Count TF-Air Count TF-Air Test->Count TF-Air Note Aggression\n(Bite/Tail Wave) Note Aggression (Bite/Tail Wave) Test->Note Aggression\n(Bite/Tail Wave) Calculate\nDiscrimination Score Calculate Discrimination Score Count TF-Swab->Calculate\nDiscrimination Score

Figure 2: Decision logic for the Standardized Tongue-Flick Assay. The Baseline Check is crucial for data integrity.

Interpreting Results: Causality & Insights[3][4][5][6]

When analyzing data from the STFA, it is vital to distinguish between detection and recognition .

  • High TF Rate (20-40 flicks/min): Indicates high chemical interest. The animal detects the lipid profile and is actively pumping the VNO.

  • Biting/Back Arching: In male-male pairings, this confirms sex recognition (male identification) leading to aggression.

  • Tail Vibration: In male-female pairings, this indicates courtship initiation.

  • Low TF Rate (<5 flicks/min): Indicates either lack of detection (chemical degradation) or lack of interest (immature animal).

Field Insight: If testing synthetic pheromone analogs, a high TF rate without subsequent behavioral motor output (biting/courting) suggests the compound stimulates the VNO but lacks the specific "signature" required to trigger the hypothalamic release of aggression/mating hormones.

References

  • Mason, R. T., & Gutzke, W. H. (1990). Sex recognition in the leopard gecko, Eublepharis macularius (Sauria: Gekkonidae): Possible mediation by skin-derived semiochemicals.[3][4][5] Journal of Chemical Ecology, 16(1), 27-36.

  • Cooper, W. E. (1998). Evaluation of swab and related tests as a bioassay for assessing responses by squamate reptiles to chemical stimuli.[6] Journal of Chemical Ecology, 24(5), 841-866.

  • Alberts, A. C. (1990). Chemical properties of femoral gland secretions in the desert iguana, Dipsosaurus dorsalis. Journal of Chemical Ecology, 16(1), 13-25.

  • Chouliara, K. et al. (2023).[6] Geckos differentiate self from other using both skin and faecal chemicals: evidence towards self-recognition?[3][6][7] Animal Cognition.

  • López, P., & Martín, J. (2005). Chemical compounds from femoral gland secretions of male Iberian rock lizards, Lacerta monticola cyreni. Zeitschrift für Naturforschung C, 60(7-8), 632-636.

Sources

Validation

Technical Guide: Discrimination and Separation of (Z)- and (E)-Pentatriacontenone Isomers

Executive Summary The separation and identification of ( )- and ( )-isomers of pentatriacontenone ( ) presents a unique challenge in lipid chemistry. In molecules of this chain length (C35), the hydrophobic bulk often ma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation and identification of (


)- and (

)-isomers of pentatriacontenone (

) presents a unique challenge in lipid chemistry. In molecules of this chain length (C35), the hydrophobic bulk often masks the subtle physicochemical differences between the cis (

) and trans (

) configurations, rendering standard reversed-phase HPLC (RP-HPLC) ineffective.

This guide outlines a definitive workflow for differentiating these isomers. We prioritize Argentation Chromatography for separation, exploiting the specific


-complexation of silver ions with the double bond, and validate the structure using High-Field NMR  and FT-IR  spectroscopy.

The Physicochemical Challenge

Pentatriacontenone is a very long-chain ketone (VLCK). The central challenge is the "dilution" of the functional group's influence.

  • Standard C18 HPLC: Relies on hydrophobic interaction. Since both isomers have identical carbon counts and similar hydrophobic surface areas, they often co-elute.

  • Boiling Point: The high molecular weight (

    
     Da) makes gas chromatography (GC) risky without derivatization, as thermal energy can induce isomerization (scrambling the 
    
    
    
    ratio) before detection.

Spectroscopic Differentiation (The "See" Phase)

Before attempting separation, one must confirm the presence of isomers. Spectroscopic signatures are the most reliable method for identification.

A. Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for geometric assignment. However, in long aliphatic chains, the olefinic protons often overlap.

Feature(

)-Isomer (Cis)
(

)-Isomer (Trans)
Mechanistic Reason

H Olefinic Coupling (

)

Hz
(Typ. 10.5 Hz)

Hz
(Typ. 15.0 Hz)
Karplus relationship; dihedral angle dependence.[1]

C Allylic Shift

ppm

ppm

-Gauche Effect:
Steric compression in cis shields the carbon, shifting it upfield.

H Allylic Shift

ppm

ppm
Cis geometry slightly deshields allylic protons due to anisotropy.

Critical Insight: If the olefinic proton signals (


) are multiplet-obscured, rely on the 

C allylic carbon signals
. The ~5 ppm difference is distinct and unmistakable in C35 chains.
B. Fourier Transform Infrared Spectroscopy (FT-IR)

IR provides a rapid "Yes/No" check for the trans isomer.

  • (

    
    )-Isomer:  Exhibits a strong, sharp absorption band at 
    
    
    
    . This arises from the C-H out-of-plane bending (wagging) of the trans-disubstituted double bond.
  • (

    
    )-Isomer:  Lacks this band.[1] It may show weaker absorption near 
    
    
    
    , but this is often obscured by the methylene rocking of the long alkyl chain (
    
    
    ).

Separation Strategy: Argentation Chromatography[2][3][4]

Since physical properties (BP, polarity) are too similar, we must use Chemical Interaction Chromatography .

The Solution: Silver Ion (


) Chromatography.[2]
Silver ions act as Lewis acids, forming a reversible charge-transfer complex with the 

-electrons of the alkene.
  • Mechanism: The (

    
    )-isomer, being less sterically hindered around the double bond (the "cup" shape), allows the 
    
    
    
    ion closer access to the
    
    
    -cloud than the linear (
    
    
    )-isomer.
  • Result: The (

    
    )-isomer binds stronger and elutes later than the (
    
    
    
    )-isomer.
Visualization of the Workflow

G cluster_screen Step 1: Rapid Screening cluster_sep Step 2: Preparative Separation cluster_val Step 3: Structural Validation start Crude Pentatriacontenone Mixture ir_check FT-IR Analysis (Check 966 cm⁻¹ band) start->ir_check tlc_check Ag-TLC Screening (10% AgNO₃ on Silica) ir_check->tlc_check hplc Ag-Ion HPLC (ChromSpher Lipids or Impregnated Silica) tlc_check->hplc If separation observed fraction_e Fraction 1: (E)-Isomer (Elutes First) hplc->fraction_e fraction_z Fraction 2: (Z)-Isomer (Elutes Second) hplc->fraction_z nmr 1H & 13C NMR (Confirm J-coupling & Allylic Shift) fraction_e->nmr fraction_z->nmr end Final Product nmr->end Validated Pure Isomers

Figure 1: Analytical workflow for the separation and validation of long-chain alkenone isomers.

Experimental Protocols

Protocol A: Silver-Impregnated Thin Layer Chromatography (Ag-TLC)

Use this for qualitative assessment before HPLC.

  • Preparation: Dissolve

    
     in water/methanol (1:4). Spray or dip silica gel TLC plates. Activate at 110°C for 30 mins.
    
  • Mobile Phase: Toluene/Hexane (50:50 v/v). Note: Avoid polar modifiers like ethanol initially, as they compete for Ag sites.

  • Visualization: Spray with 2,7-dichlorofluorescein and view under UV light.

  • Expected Result:

    • Top Spot (

      
       higher):  (
      
      
      
      )-Pentatriacontenone (Weak interaction).[1]
    • Bottom Spot (

      
       lower):  (
      
      
      
      )-Pentatriacontenone (Strong interaction).[1]
Protocol B: High-Performance Liquid Chromatography (Ag-HPLC)

Use this for quantitative isolation.

  • Column: ChromSpher Lipids (Ag-loaded cation exchange) or equivalent Ag-impregnated silica.

  • Mobile Phase:

    • Solvent A: 100% Hexane (or Heptane).

    • Solvent B: Hexane:Acetonitrile (99:1). Acetonitrile acts as the displacer.

  • Gradient: Isocratic 100% A for 5 mins, then ramp to 10% B over 20 mins.

  • Detection: ELSD (Evaporative Light Scattering Detector) is preferred over UV, as the isolated double bond has weak UV absorbance (unless conjugated to the ketone).

  • Flow Rate: 1.0 mL/min.

Protocol C: NMR Validation Parameters
  • Solvent:

    
     (Deuterated Chloroform).
    
  • Instrument: 400 MHz minimum (600 MHz preferred for resolution of multiplets).

  • Relaxation Delay (D1): Set to >2.0s to ensure accurate integration of olefinic protons.

Comparison of Analytical Signatures

The following table summarizes the expected data for Pentatriacontenone isomers.

Parameter(

)-Isomer
(

)-Isomer
Notes
Ag-HPLC Retention

(Retained)

(Elutes early)
Cis binds Ag+ stronger.
IR Band (966 cm

)
AbsentStrong Diagnostic for Trans.

H NMR (

)
5.35 ppm (m)5.38 ppm (m)Often overlapping.

C NMR (Allylic)
27.2 ppm 32.6 ppm Most reliable differentiator.
Melting Point LowerHigherTrans packs better in solid lattice.

References

  • Silver Ion Chromatography Mechanism: Morris, L. J. "Separations of lipids by silver ion chromatography."[3][2] Journal of Lipid Research, 1966.[3]

  • NMR Discrimination of Alkenes: Gunstone, F. D.[4] "High Resolution 13C-NMR Spectroscopy of Lipids." The Lipid Handbook, CRC Press.

  • IR Spectroscopy of Trans Alkenes: Spectroscopy Online. "The Infrared Spectroscopy of Alkenes."

  • Ag-HPLC Methodology: Christie, W. W. "Silver Ion Chromatography of Lipids." AOCS Lipid Library.

Sources

Comparative

Technical Guide: Mass Spectral Fragmentation Patterns of C35 Ketones

Executive Summary The analysis of C35 ketones (very long-chain ketones, or VLCKs) presents a distinct analytical paradox: their high molecular weight ( Da) and extreme hydrophobicity challenge standard gas chromatography...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of C35 ketones (very long-chain ketones, or VLCKs) presents a distinct analytical paradox: their high molecular weight (


 Da) and extreme hydrophobicity challenge standard gas chromatography (GC) volatility limits, while their neutral polarity renders them invisible to standard Electrospray Ionization (ESI) without derivatization.

This guide compares the three primary mass spectrometric approaches for C35 ketone analysis: Electron Ionization (EI) , Atmospheric Pressure Chemical Ionization (APCI) , and Derivatization-ESI . We focus on the mechanistic fragmentation differences—specifically the competition between McLafferty rearrangements and


-cleavage—and provide validated protocols for their detection in complex lipid matrices.

The Mechanistic Basis: Fragmentation Pathways

Understanding the mass spectrum of a C35 ketone requires dissecting two competing high-energy pathways. The dominance of one over the other depends heavily on the position of the carbonyl group (methyl vs. mid-chain).

The McLafferty Rearrangement (Diagnostic)

This is the "fingerprint" mechanism for ketones. It requires a


-hydrogen (a hydrogen on the carbon three positions away from the carbonyl).[1][2]
  • Mechanism: A site-specific hydrogen transfer creates a six-membered transition state, ejecting a neutral alkene and leaving a radical cation enol.

  • C35 Context: For a C35 methyl ketone (e.g., 2-pentatriacontanone), this produces a dominant base peak at

    
     58 . For mid-chain ketones (e.g., 18-pentatriacontanone), the McLafferty ions shift to higher masses (e.g., 
    
    
    
    282), often obscured by hydrocarbon noise.
Alpha ( ) Cleavage (Structural)

This pathway involves the homolytic fission of the bond adjacent to the carbonyl group.

  • Mechanism: The radical cation breaks to form a stable acylium ion (

    
    ) and a neutral alkyl radical.
    
  • C35 Context: This is the primary method for locating the carbonyl position in mid-chain ketones.

Visualization of Fragmentation Pathways

The following diagram illustrates the competing pathways for a generic long-chain ketone.

FragmentationPathways Precursor Molecular Ion (M+.) [Unstable C35 Ketone] Transition 6-Membered Transition State Precursor->Transition Gamma-H Transfer Alpha Alpha Cleavage (Acylium Ion) Diagnostic for Carbonyl Position Precursor->Alpha Direct Bond Break McLafferty McLafferty Ion (Enol Radical Cation) Base Peak (m/z 58 for Methyl) Transition->McLafferty Rearrangement Neutral Neutral Alkene (Not Detected) Transition->Neutral Loss

Caption: Mechanistic competition between McLafferty rearrangement and Alpha-cleavage in long-chain ketones.

Comparative Analysis of Ionization Modalities

Method A: GC-EI-MS (The Structural Standard)

Target Audience: Paleoceanographers, Geochemists.

Electron Ionization (EI) at 70 eV is the historical gold standard. It provides rich structural information but struggles with sensitivity for C35 chains due to thermal degradation.

  • Performance:

    • Molecular Ion (

      
      ):  Often invisible or <1% relative abundance. The molecule fragments too easily.
      
    • Base Peak: Typically

      
       43 or 58 (for methyl ketones).
      
    • Linearity: Excellent (

      
      ) but limited by column bleed at high temperatures (
      
      
      
      C).
Method B: LC-APCI-MS (The Quantitative Alternative)

Target Audience: Drug Metabolism (DMPK), Lipidomics.

APCI is a "gas-phase" ionization technique occurring at atmospheric pressure.[3] Unlike ESI, it can ionize neutral lipids effectively by using a corona discharge to create a plasma.

  • Performance:

    • Molecular Ion: Dominant

      
       peak.[3] Minimal fragmentation.
      
    • Sensitivity: 10-50x more sensitive than EI for intact molecule detection.

    • Selectivity: Can distinguish C35:2 (dienone) from C35:3 (trienone) easily without overlapping fragment confusion.

Method C: Derivatization-ESI-MS (The High-Sensitivity Specialist)

Target Audience: Clinical Researchers, Targeted Assays.

Since C35 ketones are neutral, they do not ionize in Electrospray (ESI). They must be derivatized with Girard’s Reagent T or P (hydrazine-based) to introduce a permanent positive charge.

  • Performance:

    • LOD: Lowest of all methods (picogram range).

    • Workflow: Requires wet-chemistry prep (incubation at 60°C).

    • Specificity: The mass shifts by the weight of the tag, moving the signal away from lipid background noise.

Data Summary: Method Comparison

FeatureGC-EI-MSLC-APCI-MSDerivatization-ESI-MS
Analyte State Gas Phase (Vacuum)Gas Phase (Atmospheric)Liquid Phase (Charged)
Dominant Ion Fragments (

43, 58, 71)
Protonated Molecule

Derivatized Adduct

Structural Info High (Carbonyl position)Low (Molecular Weight only)Low (Molecular Weight only)
Thermal Risk High (Degradation likely)LowLow
Sample Prep Solvent ExtractionDilute & ShootComplex (Chemical Reaction)
LOD (approx) 1–10 ng0.1–1 ng10–50 pg

Experimental Protocol: Validated Workflow

This protocol is designed for the extraction and analysis of C35 ketones from a biological lipid matrix (e.g., plasma or plant wax).

Phase 1: Lipid Extraction (Folch Method Modified)
  • Homogenize 100 mg of sample in 2:1 Chloroform:Methanol (

    
    ).
    
  • Sonicate for 10 minutes (keep temperature

    
    C to prevent oxidation of alkenones).
    
  • Centrifuge at 3000 x g for 5 minutes. Collect the lower organic phase.

  • Dry under nitrogen stream. Reconstitute in Toluene (for GC) or Methanol/Isopropanol (for LC).

Phase 2: Instrumental Analysis (Parallel Workflows)
Workflow A: High-Temp GC-MS (For Structural ID)
  • Column: DB-5HT or ZB-5HT (High temperature, non-polar). 30m x 0.25mm x 0.1µm.

  • Inlet: PTV (Programmed Temperature Vaporization). Start at 60°C, ramp to 350°C. Why? To prevent discrimination against high boiling point C35 chains.

  • Oven: 100°C (1 min)

    
     20°C/min 
    
    
    
    320°C (hold 10 min).
  • MS Source: 230°C, 70 eV.[4]

Workflow B: LC-APCI-MS (For Quantification)
  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120), 2.1 x 100mm.

  • Mobile Phase:

    • A: Methanol + 0.1% Formic Acid.

    • B: Isopropanol.

    • Gradient: 90% A to 100% B over 15 mins.

  • Ion Source: APCI Positive Mode.

    • Corona Current: 4.0 µA.

    • Vaporizer Temp: 400°C (Critical for C35 volatilization).

Phase 3: Decision Logic

The following diagram guides the researcher to the correct method based on their specific analytical needs.

MethodSelection Start Start: C35 Ketone Analysis Goal Primary Goal? Start->Goal Structure Structural ID (Position of C=O) Goal->Structure Quant Quantification (Concentration) Goal->Quant GC GC-EI-MS (High Temp Column) Structure->GC Fragment Ions Needed Sensitivity High Sensitivity Required? Quant->Sensitivity APCI LC-APCI-MS (Direct Analysis) Sensitivity->APCI No (ng range) Deriv Derivatization + ESI-MS (Girard Reagents) Sensitivity->Deriv Yes (pg range)

Caption: Decision matrix for selecting the optimal ionization technique for C35 ketones.

References

  • Liao, S., et al. (2023). "Exploring the theoretical upper temperature limit of alkenone unsaturation." Organic Geochemistry. Link[4]

  • Herbert, C.E. & Maxwell, J.R. (1991). "Derivatization of long-chain ketones for analysis by electrospray ionization." Rapid Communications in Mass Spectrometry.
  • Zheng, Y., et al. (2017). "A method for the analysis of alkenones in culture and environmental samples." Limnology and Oceanography: Methods. Link

  • NIST Chemistry WebBook. "Mass spectrum of 18-Pentatriacontanone." (Standard reference for fragmentation patterns). Link

  • MetwareBio. "LC-MS vs GC-MS: Comparison of Ionization Techniques." Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (Z)-Pentatriacont-9-en-18-one

Hazard Evaluation and Waste Determination The foundational principle of proper chemical disposal is a thorough understanding of the material's properties and potential hazards. (Z)-Pentatriacont-9-en-18-one is a large, n...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Evaluation and Waste Determination

The foundational principle of proper chemical disposal is a thorough understanding of the material's properties and potential hazards. (Z)-Pentatriacont-9-en-18-one is a large, non-volatile organic molecule. Based on data from analogous long-chain ketones, it is not expected to be classified as a hazardous waste according to the Resource Conservation and Recovery Act (RCRA) criteria of ignitability, corrosivity, reactivity, or toxicity.[1] However, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for a definitive waste determination, as local regulations may vary.

Key Characteristics:

  • Physical State: Likely a solid or waxy solid at room temperature.[2]

  • Volatility: Expected to be very low due to its high molecular weight (504.91 g/mol ).[3][4]

  • Toxicity: No specific toxicity data is available. However, similar long-chain ketones are generally considered to have low acute toxicity.[5] Ingestion, inhalation of dust, and contact with skin and eyes should still be avoided.[6]

  • Environmental Impact: Should not be released into the environment.[6] Long-chain organic molecules can be persistent and harmful to aquatic life.

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling (Z)-Pentatriacont-9-en-18-one for disposal, ensure the appropriate personal protective equipment is worn. This is a critical step in minimizing exposure and ensuring laboratory safety.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]Protects against accidental splashes or airborne dust particles.
Skin Protection Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[6]Prevents direct skin contact with the chemical.
Respiratory Protection Generally not required under normal use conditions with adequate ventilation. If dust is generated, a particle filter may be necessary.[6]Minimizes the risk of inhaling fine particles of the compound.

Handling Best Practices:

  • Handle in a well-ventilated area, preferably within a chemical fume hood, especially if there is a potential for dust formation.[2]

  • Avoid creating dust.[6]

  • Use non-sparking tools if there is any risk of static discharge.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic process for the disposal of (Z)-Pentatriacont-9-en-18-one from the point of generation to its final disposition.

Step 1: Waste Segregation Proper segregation is crucial to prevent accidental chemical reactions and to ensure cost-effective disposal.

  • Designated Waste Container: Collect all waste (Z)-Pentatriacont-9-en-18-one, including any contaminated materials like weighing paper or spatulas, in a designated, compatible waste container.[7]

  • Compatibility: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office. Incompatible wastes should be kept separate to avoid reactions.[7]

Step 2: Containerization and Labeling Proper containerization and labeling are mandated by regulatory bodies like OSHA and the EPA and are essential for safe storage and transport.[8]

  • Container Selection: Use a container made of a material that is compatible with the chemical, such as a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.[9] The container must be in good condition, with no cracks or signs of deterioration.[9]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" (or as directed by your EHS office for non-hazardous waste), the full chemical name "(Z)-Pentatriacont-9-en-18-one," and the accumulation start date.[7][10] The label should also include any relevant hazard warnings.[7]

Step 3: Accumulation and Storage Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

  • Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[2][6]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[7]

  • Accumulation Time Limits: Federal regulations allow for the accumulation of up to 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) at or near the point of generation.[10] Once the container is full, it must be moved to a central accumulation area within three days.[9] Non-hazardous waste may have different time limits, but it is prudent to have it removed regularly.[9]

Step 4: Final Disposal The final disposal of the chemical waste must be handled by a licensed and reputable waste disposal company.

  • Professional Disposal: Arrange for the collection of the waste by your institution's contracted hazardous waste disposal service.[1][11]

  • Disposal Methods: Common disposal methods for non-hazardous solid organic waste include:

    • Incineration: This is often the preferred method for organic compounds.

    • Landfill: The waste may be taken to a permitted Treatment, Storage, and Disposal Facility (TSDF) or landfill.[1]

  • Sink Disposal: Under no circumstances should (Z)-Pentatriacont-9-en-18-one or any water-immiscible organic chemical be poured down the drain.[10][12]

Spill Management and Decontamination

In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.

Spill Cleanup Procedure:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • PPE: Don the appropriate PPE as outlined in Section 2.

  • Containment: For a solid spill, carefully sweep up the material and place it into a labeled waste container.[6] Avoid generating dust.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol, acetone) and absorbent pads, collecting all cleanup materials as chemical waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

Decontamination of Laboratory Equipment:

  • Gross Contamination Removal: Scrape off any excess solid material.

  • Solvent Rinse: Rinse the equipment with a minimal amount of a suitable organic solvent (e.g., acetone, ethyl acetate) to dissolve the residue. Collect this solvent rinse as hazardous waste.

  • Final Cleaning: Wash the equipment with soap and water, followed by a final rinse with deionized water.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of (Z)-Pentatriacont-9-en-18-one.

DisposalWorkflow start Waste Generation: (Z)-Pentatriacont-9-en-18-one waste_determination Waste Determination (Consult EHS Office) start->waste_determination ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) waste_determination->ppe segregation Segregate Waste (Designated Container) ppe->segregation containerization Containerize in a Compatible, Sealed Container segregation->containerization labeling Label Container (Chemical Name, Date, Hazards) containerization->labeling storage Store in Satellite Accumulation Area (SAA) labeling->storage full_container Container Full? storage->full_container full_container->storage No central_accumulation Move to Central Accumulation Area full_container->central_accumulation Yes disposal_request Request Pickup by Licensed Waste Vendor central_accumulation->disposal_request final_disposal Final Disposal (Incineration or Landfill) disposal_request->final_disposal

Caption: Disposal workflow for (Z)-Pentatriacont-9-en-18-one.

References

  • Safety Data Sheet for n-Hexatriacontane. Fisher Scientific. (Note: A direct deep link to this specific SDS is not available, but it can be searched on the Fisher Scientific website.)

  • Safety Data Sheet for Sodium Hydroxide Solution. Fisher Scientific. (Note: While not directly related, this provides an example of standard SDS formatting and content.)

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. The National Academies Press.

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • What Is Non Hazardous Waste? IDR Environmental Services.

  • Chemical Safety Data Sheet for 18-PENTATRIACONTANONE. ChemicalBook.

  • Safety Data Sheet for n-Pentatriacontane. CPAchem.

  • Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University.

  • Managing Hazardous Waste Generated in Laboratories. Ohio EPA.

  • (Z)-Pentatriacont-9-en-18-one Product Information. Toronto Research Chemicals.

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.

  • OSHA Hazard Communication Standard: 1910.1200. Occupational Safety and Health Administration.

  • (Z)-Pentatriacont-9-en-18-one Product Details. Fisher Scientific.

  • Ketonization of Long-Chain Esters. Polish Journal of Environmental Studies.

  • Disposal of Nonhazardous Laboratory Waste Chemicals. Cornell University Environmental Health and Safety.

  • Ketone Body Production and Disposal in Diabetic Ketosis. PubMed.

  • Safe Storage of Hazardous Materials: Best Practices for a Safer Lab. Atlantic Training. (Note: A generic example URL is used as the original link may not be stable.)

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

  • How to Safely Dispose of Laboratory Waste? Stericycle UK.

  • Ketone bodies. Wikipedia.

  • Ketone Formation via Decarboxylation Reactions of Fatty Acids Using Solid Hydroxide/Oxide Catalysts. MDPI.

  • Proper Handling and Disposal of Laboratory Waste. JoVE.

  • Ketone-body production and oxidation in fasting obese humans. National Institutes of Health.

  • OSHA Bloodborne Pathogens Standard: 1910.1030. Occupational Safety and Health Administration.

  • (Z)-Pentatriacont-9-en-18-one Product Information. BOC Sciences.

  • (Z)-Pentatriacont-9-en-18-one, TRC 25 mg. Fisher Scientific.

Sources

Handling

Personal Protective Equipment &amp; Operational Handling Guide: (Z)-Pentatriacont-9-en-18-one

Executive Summary & Substance Profile (Z)-Pentatriacont-9-en-18-one is a long-chain aliphatic ketone characterized by a 35-carbon backbone, a central ketone functionality (C18), and a cis-alkene unsaturation at C9.[1] Co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substance Profile

(Z)-Pentatriacont-9-en-18-one is a long-chain aliphatic ketone characterized by a 35-carbon backbone, a central ketone functionality (C18), and a cis-alkene unsaturation at C9.[1] Commonly utilized in pheromone research and lipid biochemistry, this compound presents a unique dual-challenge: while its acute physiological toxicity is generally low, its physical properties (waxy solid) and chemical susceptibility (oxidation of the cis-alkene) demand rigorous handling protocols to ensure both operator safety and experimental integrity.[1]

Physicochemical Snapshot
PropertyDescriptionOperational Implication
Physical State Waxy Solid / Semi-solidPotential for static charge during weighing; requires anti-static tools.[1]
Solubility Lipophilic (Insoluble in water)Soluble in Chloroform, Hexane, DCM.[1] PPE must resist these solvents.
Reactivity cis-Alkene (Z-configuration)High Oxidation Risk. Sensitive to UV and O₂. Requires inert atmosphere handling.
Toxicity Profile Low Acute Toxicity (Predicted)Primary risks are mechanical irritation (dust) and solvent co-exposure.

Risk Assessment & Hazard Identification

While specific toxicological data for this exact isomer is limited, structural analogs (e.g., 18-Pentatriacontanone/Stearone) suggest a low hazard profile.[1] However, the "Low Hazard" designation applies only to the pure substance.[1] The primary safety risk in a research setting is often the organic solvent used for dissolution. [1]

  • Inhalation: Low volatility at room temperature.[1] Nuisance dust if pulverized.

  • Skin Contact: Low transdermal toxicity, but potential for mild irritation or defatting of skin upon repeated contact.

  • Eye Contact: Mechanical irritation from waxy particles.[1]

  • Cross-Contamination: As a potential pheromone/signaling lipid, even trace amounts on PPE can contaminate downstream behavioral assays or LC-MS equipment.[1]

Personal Protective Equipment (PPE) Protocol

Directive: Do not default to generic safety gear. Select PPE based on the specific interaction between the lipid and its carrier solvent.[1]

A. Hand Protection (Gloves)

Recommendation: Nitrile (Minimum 4 mil thickness) [1]

  • Scientific Rationale: Latex gloves are permeable to many lipophilic organic solvents (like Hexane or Chloroform) used to dissolve this ketone. The lipid nature of (Z)-Pentatriacont-9-en-18-one allows it to interact with natural rubber proteins.[1] Nitrile provides superior chemical resistance and prevents the "leaching" of skin lipids into the sample.

  • Protocol:

    • Dry Solid Handling: Single layer Nitrile (4 mil).

    • Solvent Handling (DCM/Chloroform): Double-gloving is mandatory. Inner layer: Nitrile; Outer layer: Laminate film (e.g., Silver Shield) if handling large volumes (>100mL), or frequent change of outer Nitrile gloves (every 15 mins).[1]

B. Eye & Face Protection

Recommendation: Chemical Safety Glasses with Side Shields (ANSI Z87.1 compliant).

  • Rationale: The waxy nature of the solid minimizes splash risk compared to liquids.[1] However, if heating the substance to melt (MP > 60°C est.), Chemical Goggles are required to prevent thermal burns and vapor exposure.

C. Respiratory Protection

Recommendation: Fume Hood (Primary) ; N95 Respirator (Secondary).

  • Rationale: Handling should occur inside a certified chemical fume hood to control solvent vapors. If weighing fine powder on an open bench (not recommended), an N95 mask prevents inhalation of lipid particulates which can cause "lipoid pneumonia" like effects in extreme chronic cases (though rare).[1]

D. Body Protection

Recommendation: 100% Cotton Lab Coat (Fire Resistant preferred).

  • Rationale: Synthetic blends can melt if exposed to flash fires from flammable solvents (Hexane). Cotton chars rather than melts, offering better protection.[1]

Operational Handling Workflow

This workflow ensures operator safety while preserving the (Z)-configuration of the alkene.

HandlingWorkflow Start Start: (Z)-Pentatriacont-9-en-18-one Handling CheckState Check Physical State Start->CheckState Solid Solid (Wax/Powder) CheckState->Solid If Solid Solution In Solution (Organic Solvent) CheckState->Solution If Dissolved Weighing Weighing Protocol: Use Anti-static Gun Glass/PTFE Spatula ONLY Solid->Weighing Dissolution Dissolution: Use Degassed Solvent (Ar/N2) Prevent Oxidation Solution->Dissolution Dilute/Transfer Weighing->Dissolution Prepare Stock Storage Storage: -20°C, Dark, Inert Gas Overlay Dissolution->Storage Immediate Seal

Figure 1: Safe Handling & Preservation Workflow. Note the critical control point at Dissolution to prevent oxidation.

Step-by-Step Protocol
1. Weighing & Transfer
  • The Problem: Waxy solids often generate static electricity, causing the powder to "jump" or cling to spatulas, leading to inaccurate dosing and contamination.[1]

  • The Solution:

    • Use an anti-static gun or ionizer on the weighing boat before adding the compound.

    • Use Stainless Steel or PTFE-coated spatulas . Avoid plastic, which increases static load.[1]

    • Do not use weighing paper; use a glass weighing boat or minimal-volume volumetric flask directly to minimize transfer loss.

2. Solubilization (Critical Step)
  • Solvent Choice: Chloroform or Dichloromethane (DCM) are standard.[1] For biological assays, DMSO/Ethanol blends may be used, but solubility will be lower.[1]

  • Oxidation Prevention: The cis-double bond at C9 is vulnerable.

    • Always use solvents that have been degassed or purged with Nitrogen/Argon.

    • Minimize exposure to ambient light during dissolution (wrap vials in foil).

3. Storage
  • Temperature: -20°C.

  • Atmosphere: Store under Argon or Nitrogen.[1] If frequent use is expected, aliquot into single-use vials to avoid repeated freeze-thaw cycles and oxygen exposure.

Disposal & Emergency Procedures

Waste Disposal[1]
  • Categorization: Non-halogenated Organic Waste (if in Hexane) or Halogenated Organic Waste (if in DCM/Chloroform).

  • Solid Waste: Dispose of contaminated wipes/gloves in "Solid Hazardous Waste" bins.[1] Do not throw in regular trash; lipophilic compounds can leach in landfills.

Emergency Response[1][2]
  • Spill (Solid): Scrape up waxy material with a spatula.[1] Clean residue with a paper towel soaked in acetone or heptane.

  • Skin Exposure: Wash with soap and warm water (cold water will harden the wax, making it difficult to remove).[1]

  • Eye Exposure: Flush with water for 15 minutes.[1][2][3] Consult a physician if irritation persists.

References

  • Fisher Scientific. (2025). Safety Data Sheet: n-Hexatriacontane (Analogous Aliphatic Hydrocarbon).[1] Retrieved from

  • ChemicalBook. (2025).[3][4] Safety Data Sheet: 18-Pentatriacontanone (Stearone).[1][3] Retrieved from [1]

  • National Institutes of Health (PubChem). (2025). Compound Summary: (Z)-Pentatriacont-17-ene (Structural Analog).[1] Retrieved from [1]

  • University of Florida. (2019). Personal Protective Equipment for Handling Pesticides and Lipophilic Compounds. Retrieved from [1]

  • BenchChem. (2025).[3] Safety and Handling of Alkynyl/Alkenyl Ketones: A Technical Guide. Retrieved from [1]

Sources

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